Benzimidazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYONAGGJKCJOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195716 | |
| Record name | Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43135-91-7 | |
| Record name | Benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Benzimidazol-2-one Core: A Privileged Scaffold in Medicinal Chemistry Forged in the Laboratory, Inspired by Nature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Tale of Two Scaffolds
In the vast and intricate world of pharmacologically active heterocyclic compounds, the benzimidazole core holds a place of distinction. Its presence in the essential biomolecule, vitamin B12 (specifically as N-ribosyldimethylbenzimidazole), firmly roots this scaffold in the realm of natural products.[1] This natural precedent has undoubtedly inspired chemists to explore the therapeutic potential of benzimidazole derivatives. However, a fascinating divergence occurs when we consider a closely related structure: benzimidazol-2-one.
Despite its structural similarity to the naturally occurring benzimidazole ring system, the benzimidazol-2-one core is conspicuously absent from the annals of natural product chemistry. Extensive literature searches reveal that this "privileged scaffold" is a product of synthetic ingenuity, a testament to the power of medicinal chemistry to create novel structures with profound biological activities.[2] This guide, therefore, embarks on a journey to explore the world of benzimidazol-2-one, not through the lens of natural sourcing, but as a cornerstone of synthetic drug development, rich with a diverse array of analogues and therapeutic applications.
The Benzimidazole Scaffold: Nature's Blueprint
The benzimidazole ring system, a fusion of benzene and imidazole, is a recurring motif in biologically active molecules.[3] Its structural resemblance to purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological effects.[4] The most prominent natural example is its role as an axial ligand for cobalt in vitamin B12, a coenzyme essential for numerous metabolic processes.[1]
The journey from this natural blueprint to the plethora of synthetic benzimidazole-based drugs is a long and successful one. This class of compounds has yielded a wide range of therapeutic agents, including:
-
Anthelmintics: Albendazole and Mebendazole are broad-spectrum anti-parasitic drugs.
-
Proton Pump Inhibitors: Omeprazole and Lansoprazole are widely used to treat acid reflux and ulcers.
-
Antihistamines: Astemizole is a long-acting H1 receptor antagonist.
This proven track record of the benzimidazole scaffold has provided a strong rationale for the exploration of its derivatives, including the synthetically crucial benzimidazol-2-one core.
Benzimidazol-2-one: The Synthetic Analogue at the Forefront of Drug Discovery
The introduction of a carbonyl group at the 2-position of the benzimidazole ring creates the benzimidazol-2-one (or 1,3-dihydro-2H-benzimidazol-2-one) structure. This seemingly minor modification has profound implications for the molecule's electronic properties and its ability to interact with biological targets. The benzimidazol-2-one moiety can act as a versatile pharmacophore, participating in hydrogen bonding and π-stacking interactions.
The true value of the benzimidazol-2-one core lies in its synthetic accessibility and the ease with which it can be derivatized at the N-1 and N-3 positions, as well as on the benzene ring. This has allowed for the creation of vast libraries of analogues, each with unique pharmacological profiles.
A Privileged Scaffold with a Broad Spectrum of Biological Activity
The benzimidazol-2-one ring system is the foundation for a multitude of compounds with diverse and potent biological activities.[2] These include, but are not limited to:
-
Antiviral Agents: Derivatives have shown significant activity against a range of viruses, including HIV-1 and respiratory syncytial virus (RSV).[5][6]
-
Anticancer Agents: Many benzimidazol-2-one analogues exhibit potent cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The scaffold has been successfully incorporated into compounds with antibacterial and antifungal properties.[7]
-
Central Nervous System (CNS) Agents: The antipsychotic drugs Droperidol and Pimozide feature the benzimidazol-2-one core.[6]
The following table summarizes the diverse biological activities of some representative benzimidazol-2-one analogues:
| Biological Activity | Example Analogues | Key Structural Features |
| Antiviral (HIV-1) | Substituted 1,3-dihydro-2H-benzimidazol-2-ones | Varied substitutions on the phenyl ring at N-1.[6] |
| Antiviral (RSV) | Benzimidazol-2-one derivatives | Serve as a more effective structural backbone than benzotriazole.[5] |
| Antimicrobial | Sulfonamide-linked benzimidazolones | Incorporation of a sulfonamide linkage.[7] |
| Antipsychotic | Droperidol, Pimozide | Specific substitutions at N-1 and on the phenyl ring.[6] |
Synthetic Strategies for Benzimidazol-2-one and its Analogues
The absence of natural sources for benzimidazol-2-one necessitates a strong reliance on synthetic chemistry. Fortunately, several robust and versatile methods have been developed for the construction of this important heterocyclic system.
Core Synthesis of the Benzimidazol-2-one Scaffold
A common and straightforward method for the synthesis of the parent benzimidazol-2-one involves the reaction of o-phenylenediamine with urea.
Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one [6]
-
Reaction Setup: A mixture of an appropriately substituted 1,2-diaminobenzene and urea is heated at 130-140 °C for one hour.
-
Work-up: The resulting melt is treated with an aqueous solution of sodium hydroxide.
-
Isolation: The solid obtained is filtered, and the filtrate is neutralized to precipitate the target benzimidazol-2-one.
-
Purification: The crude product can be further purified by recrystallization.
Derivatization of the Benzimidazol-2-one Core
Once the core structure is synthesized, a vast array of analogues can be prepared through N-alkylation, N-arylation, and substitution on the benzene ring.
Experimental Protocol: Synthesis of 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one [7]
This multi-step synthesis highlights the versatility of the benzimidazol-2-one scaffold for creating complex analogues.
-
Nitration: The parent benzimidazol-2-one is first nitrated to introduce a nitro group on the benzene ring.
-
N,N'-Dialkylation: The resulting 5-nitrobenzimidazolone is reacted with phenoxyethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) to yield 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one.
-
Reduction: The nitro group is then reduced to an amino group using stannous chloride (SnCl₂) in methanol. The reaction mixture is heated at 60 °C for 4 hours.
-
Work-up and Isolation: The cooled reaction mixture is poured into liquid ammonia and filtered. The filtrate is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the final product, which is then recrystallized from ethanol.[7]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzimidazol-2-one analogues stem from their ability to interact with a wide range of biological targets. While the specific mechanism of action varies depending on the analogue, some general principles can be outlined.
-
Enzyme Inhibition: Many benzimidazol-2-one derivatives act as inhibitors of key enzymes. For instance, certain antiviral analogues function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
-
Receptor Antagonism: In the central nervous system, benzimidazol-2-one-containing drugs like pimozide act as dopamine D2 receptor antagonists.[6]
-
Disruption of Microbial Cell Processes: The antimicrobial effects of some analogues are attributed to their ability to interfere with essential cellular processes in bacteria and fungi.
Future Perspectives and Conclusion
The benzimidazol-2-one scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability allows for the generation of novel analogues with tailored properties. Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for activity against specific targets will enable the design of more potent and selective compounds.
-
Mechanism of Action Studies: A deeper understanding of how these molecules interact with their biological targets will facilitate the development of novel therapeutic strategies.
-
Green Synthesis Approaches: The development of more environmentally friendly synthetic methods for the production of benzimidazol-2-one and its derivatives is an ongoing area of research.
References
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). EC Pharmaceutical Science, 7(11), 852-866. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(19), 6433. [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 328–333. [Link]
-
Imidazole - Wikipedia. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). WORLD SCIENCE, 2(6), Vol.3. [Link]
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2017). Molecules, 22(10), 1645. [Link]
-
New Plant Growth Regulators of Benzimidazole Series. (2023). Pharmaceuticals, 16(11), 1599. [Link]
-
Biomedical Compounds from Marine organisms. (2006). Marine Drugs, 4(3), 123-143. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28148–28163. [Link]
-
Promising bioactive compounds from the marine environment and their potential effects on various diseases. (2022). Journal of Genetic Engineering and Biotechnology, 20(1), 12. [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2017). Molecules, 22(10), 1645. [Link]
-
Benzimidazole - Wikipedia. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2018). Journal of Agricultural and Food Chemistry, 66(41), 10729-10738. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Bacteria Associated with Benthic Invertebrates from Extreme Marine Environments: Promising but Underexplored Sources of Biotechnologically Relevant Molecules. (2021). Marine Drugs, 19(10), 575. [Link]
-
An Overview About Synthetic and Biological Profile of Benzimidazole. (2018). Journal of Pharmaceutical Sciences and Research, 10(9), 2186-2193. [Link]
-
Marine Microbes. (n.d.). Smithsonian Ocean. Retrieved January 27, 2026, from [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2022). Molecules, 27(1), 235. [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2018). Molecules, 23(11), 2919. [Link]
-
Benzimidazole : Organic Synthesis. (2020, November 5). YouTube. [Link]
-
Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. (2012). Der Pharma Chemica, 4(1), 168-175. [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). Molecules, 26(9), 2656. [Link]
Sources
Spectroscopic Characterization of Novel Benzimidazol-2-one Compounds: A Multi-Modal Approach to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazol-2-one Scaffold and the Imperative of Analytical Precision
The 1,3-dihydro-2H-benzimidazol-2-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it a cornerstone for designing potent inhibitors, receptor antagonists, and other therapeutic agents targeting a wide array of diseases.[1] The journey from a synthetic hypothesis to a viable drug candidate, however, is paved with the need for unequivocal structural verification. Novel derivatives, often differing by subtle substitutions, demand a rigorous and multi-faceted analytical approach to confirm their identity, purity, and stability.
This guide eschews a simple checklist of techniques. Instead, it presents a holistic, field-proven strategy for the spectroscopic characterization of novel benzimidazol-2-one compounds. As application scientists, we understand that true confidence in a molecule's structure is not derived from a single data point, but from the convergence of evidence from orthogonal analytical methods. Here, we delve into the "why" behind our experimental choices, framing the characterization process as an integrated system where each technique—NMR, IR, Mass Spectrometry, and UV-Vis—provides a unique and complementary piece of the structural puzzle.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
Expertise & Experience: NMR spectroscopy is the undisputed cornerstone of small molecule structural elucidation. It provides an atomic-level map of the molecule, revealing not just the presence of protons and carbons, but their chemical environment and connectivity. For the benzimidazol-2-one scaffold, NMR is indispensable for confirming substitution patterns on the aromatic ring and the nitrogen atoms, which is often the primary goal of derivatization.
¹H NMR Analysis: Probing the Proton Environment
The ¹H NMR spectrum gives a precise count and description of the different types of protons in the molecule.
-
N-H Protons: The two amide protons (N1-H and N3-H) are highly characteristic. In a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), they typically appear as a broad singlet in the downfield region, often between δ 10.5 and 11.5 ppm.[2] The choice of DMSO-d₆ is deliberate; its hydrogen-bond accepting nature helps to slow the exchange of the acidic N-H protons, making them more readily observable than in solvents like chloroform-d.
-
Aromatic Protons: Protons on the benzene portion of the scaffold resonate in the aromatic region, typically between δ 7.0 and 7.8 ppm.[2] The splitting patterns (coupling) are critical. An unsubstituted benzene ring will show two distinct multiplets. A substitution will alter this pattern, providing definitive proof of its position. For example, a single substituent at the 5-position will result in three distinct aromatic signals with predictable coupling constants.
-
Substituent Protons: Protons on alkyl or aryl substituents will appear in their expected regions, and their proximity to the core can be confirmed using 2D NMR techniques like NOESY.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework.
-
Carbonyl Carbon (C=O): The most downfield and easily identifiable signal is that of the urea-like carbonyl carbon (C2). It typically appears around δ 154-156 ppm. Its presence is a definitive marker for the benzimidazol-2-one structure.
-
Aromatic Carbons: The six carbons of the benzene ring appear between δ 110 and 140 ppm. The two carbons fused to the imidazole ring (C3a and C7a) are typically found further downfield in this range due to their attachment to nitrogen.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the novel benzimidazol-2-one compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and resolve N-H proton signals.[2]
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with a spectral width of approximately -2 to 16 ppm. Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Data Presentation: Typical NMR Chemical Shifts
| Assignment | Nucleus | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| Amide NH | ¹H | 10.5 - 11.5 | Often a broad singlet; position can be concentration-dependent. |
| Aromatic CH | ¹H | 7.0 - 7.8 | Splitting pattern is diagnostic of substitution.[2] |
| Carbonyl C=O | ¹³C | 154 - 156 | Key identifier of the 2-one structure. |
| Aromatic C-N | ¹³C | 128 - 140 | Carbons C3a and C7a. |
| Aromatic C-C/C-H | ¹³C | 110 - 125 | Carbons C4, C5, C6, C7. |
Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Expertise & Experience: While NMR maps the skeleton, IR spectroscopy acts as a rapid and powerful confirmation of the key functional groups present. For synthetic chemists, it is an invaluable tool for reaction monitoring. The disappearance of starting material peaks (e.g., an amine from o-phenylenediamine) and the appearance of product peaks (e.g., the amide C=O) provide immediate evidence of a successful transformation.
Key Vibrational Modes for Benzimidazol-2-one
The IR spectrum is a plot of vibrational energy, and specific bonds absorb at characteristic frequencies.
-
N-H Stretch: A strong, often broad, absorption band between 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the amide groups.[4] Its broadness is a result of intermolecular hydrogen bonding in the solid state.
-
C=O Stretch: A very strong, sharp absorption peak around 1720-1700 cm⁻¹ is the definitive signal for the carbonyl (amide) group.[4] This is arguably the most important diagnostic peak for confirming the "2-one" structure.
-
Aromatic C=C Stretch: Medium to strong bands in the 1620-1580 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.[4]
-
Aromatic C-H Bending: Strong bands in the 850-750 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds, which can also provide clues about the substitution pattern.[4]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide)[4] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch[4] |
| ~1710 | Strong, Sharp | C=O Stretch (Amide)[4] |
| 1620 - 1580 | Medium-Strong | C=C Stretch (Aromatic)[4] |
| 1490 - 1450 | Medium | C-N Stretch[4] |
Section 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (to four or five decimal places) to predict a unique elemental composition, providing immense confidence in the synthesized structure. Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular puzzle, offering clues that corroborate the structure deduced from NMR.
Ionization and Fragmentation
-
Molecular Ion (M⁺˙): Electron Impact (EI) ionization is a common technique for these stable heterocyclic systems. In EI-MS, the molecular ion peak is often the base peak (the most intense peak in the spectrum), which is a testament to the stability of the fused aromatic ring system.[5] For 1,3-dihydro-2H-benzimidazol-2-one, the molecular ion would be observed at an m/z of 134.[6]
-
Fragmentation Pathways: The stability of the benzimidazol-2-one ring means fragmentation is often predictable. A common initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da), followed by the loss of hydrogen cyanide (HCN) (27 Da).[5] Observing these specific neutral losses provides strong evidence for the core structure.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrument Setup (Direct Infusion or GC-MS Inlet):
-
Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy. This is a fundamental step for trustworthy data.
-
Set the ion source parameters, including the electron energy (typically 70 eV for EI to create reproducible library-searchable spectra) and source temperature.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire data over a relevant mass range (e.g., m/z 40-500) to ensure capture of both the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙). Its m/z value should correspond to the calculated molecular weight of the target compound.
-
For HRMS, compare the measured exact mass to the theoretical mass. A mass error of <5 ppm is considered excellent confirmation of the elemental composition.
-
Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.
-
Data Presentation: Expected m/z Values for Key Ions
| Ion | Formula | Expected m/z (Nominal Mass) | Notes |
| [M]⁺˙ | C₇H₆N₂O | 134 | Molecular Ion; often the base peak.[6] |
| [M-CO]⁺˙ | C₆H₆N₂ | 106 | Loss of neutral carbon monoxide. |
| [M-CO-HCN]⁺˙ | C₅H₅N | 79 | Subsequent loss of hydrogen cyanide. |
Section 4: UV-Vis Spectroscopy - Probing the Electronic Landscape
Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. While less structurally detailed than NMR or MS, it is an excellent technique for confirming the presence of the aromatic chromophore and can be a powerful tool for quantitative analysis via the Beer-Lambert law. Changes in the substitution pattern on the aromatic ring can lead to predictable shifts in the maximum absorption wavelength (λmax).
Electronic Transitions
Benzimidazol-2-one compounds typically exhibit strong absorption bands in the UV region due to π → π* electronic transitions within the conjugated aromatic system. The parent compound shows a characteristic absorption maximum around 280 nm.[4] Adding electron-donating or electron-withdrawing groups to the benzene ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, respectively, providing further corroborative evidence for the substitution.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value between 0.1 and 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Run a baseline correction with the solvent-filled cuvette.
-
Acquire the absorption spectrum of the sample over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is needed, calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εcl), which requires a precise concentration.
-
Data Presentation: Typical UV-Vis Absorption Data
| λmax (nm) | Solvent | Typical Molar Absorptivity (ε) | Electronic Transition |
| ~280 | Ethanol/Methanol | >10,000 L mol⁻¹ cm⁻¹ | π → π* (Benzene/Imidazole Chromophore)[4] |
Section 5: A Holistic Approach - Integrating the Spectroscopic Data
Trustworthiness: The ultimate validation of a novel chemical structure comes from the seamless integration of all spectroscopic data. Each technique should tell a consistent story. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by IR must correspond to the signals seen in the ¹³C NMR spectrum. This convergence of evidence creates a self-validating system that minimizes the possibility of misinterpretation.
Below is a workflow diagram illustrating this integrated approach, where the output of each technique is used to confirm the hypothesis and validate the findings of the others.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
The Enduring Legacy of Benzimidazol-2-one: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazol-2-one core, a bicyclic heteroaromatic system, stands as a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable structural and electronic properties, including its ability to act as a rigid and planar hydrogen bond donor-acceptor unit, have cemented its role as a versatile template for the design of a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the benzimidazol-2-one scaffold, from its fundamental synthesis to its profound impact on contemporary drug discovery. We will delve into detailed synthetic methodologies, explore its diverse pharmacological applications with a focus on key therapeutic areas, and analyze the intricate structure-activity relationships that govern its interactions with various biological targets. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into the enduring utility of this remarkable chemical entity.
The Benzimidazol-2-one Core: A Foundation of Privileged Interaction
In the landscape of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a starting point for the development of a wide array of therapeutic agents.[1][2] The benzimidazol-2-one structure, characterized by a benzene ring fused to a 2-imidazolone ring, perfectly embodies this concept.[3] Its inherent properties, such as its planarity, which facilitates π-π stacking interactions with aromatic residues in protein binding sites, and the presence of a lactam moiety with both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, make it an ideal anchor for molecular recognition.[2] These features allow for the facile introduction of various substituents at the N-1, N-3, and C-5/C-6 positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.
The structural similarity of the benzimidazole ring system to naturally occurring purine bases allows it to interact with a wide range of biopolymers, further underscoring its privileged nature.[4] This has led to the development of benzimidazol-2-one derivatives with a vast spectrum of pharmacological activities, including antipsychotic, antiemetic, anticoagulant, antiviral, anti-inflammatory, and anticancer effects.[3][5]
Synthesis of the Benzimidazol-2-one Scaffold and its Derivatives
The construction of the benzimidazol-2-one core and its subsequent derivatization are critical steps in the drug discovery process. Several robust synthetic strategies have been developed to access this scaffold, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
Core Synthesis: From o-Phenylenediamine to Benzimidazol-2-one
The most classical and widely employed method for the synthesis of the unsubstituted benzimidazol-2-one core involves the cyclization of o-phenylenediamine with a one-carbon carbonyl source.
Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea
This protocol describes a common and straightforward method for the gram-scale synthesis of the benzimidazol-2-one core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1 equivalent) and urea (1.2 equivalents).
-
Heating: Heat the mixture to 180 °C in an oil bath. The reactants will melt and react, releasing ammonia gas, which should be vented to a fume hood.[3]
-
Reaction Monitoring: The reaction is typically complete within 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the o-phenylenediamine spot.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from ethanol or water to yield 1,3-dihydro-2H-benzimidazol-2-one as a white to off-white solid.
A variation of this method involves the use of a phase transfer catalyst in an organic solvent, which can lead to higher yields and purity.[6] Other carbonyl sources, such as phosgene, triphosgene, or ethyl chloroformate, can also be employed for the cyclization of o-phenylenediamine.[7]
Derivatization Strategies
The versatility of the benzimidazol-2-one scaffold lies in the ability to introduce substituents at various positions, primarily at the N-1 and C-5 positions, to modulate its biological activity.
Experimental Protocol: N-Alkylation of Benzimidazol-2-one
This protocol outlines a general procedure for the N-alkylation of the benzimidazol-2-one core.
-
Deprotonation: To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or sodium hydride (NaH, 1.1 equivalents) at room temperature.
-
Addition of Alkylating Agent: Stir the mixture for 30 minutes to an hour to ensure complete deprotonation. Then, add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: The reaction is typically stirred at room temperature or gently heated (50-80 °C) for several hours until completion, as monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Synthesis of 5-Substituted Benzimidazol-2-ones
Substituents at the C-5 (or C-6) position are typically introduced by starting with a substituted o-phenylenediamine. For example, using 4-nitro-o-phenylenediamine in the cyclization reaction with urea will yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one. The nitro group can then be reduced to an amine and further functionalized.
-
Nitration: The benzimidazol-2-one core can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
-
Reduction: The resulting 5-nitrobenzimidazol-2-one can be reduced to 5-aminobenzimidazol-2-one using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
-
Further Functionalization: The 5-amino group can then be used as a handle for a variety of chemical transformations, including diazotization followed by Sandmeyer reactions to introduce halogens or a cyano group, or acylation to form amides.
Pharmacological Applications and Key Drug Examples
The benzimidazol-2-one scaffold is a cornerstone in the development of numerous marketed drugs across various therapeutic areas.
Antipsychotics and Antiemetics: Targeting Dopamine D2 Receptors
A significant number of benzimidazol-2-one derivatives exhibit potent antagonism of the dopamine D2 receptor, a key target in the treatment of psychosis and emesis.
-
Pimozide: An antipsychotic medication used in the management of schizophrenia and Tourette's syndrome.[5] Its primary mechanism of action is the blockade of D2 dopamine receptors in the brain.[5]
-
Domperidone: A peripheral dopamine D2 receptor antagonist that does not readily cross the blood-brain barrier.[8][9] This selectivity makes it a useful antiemetic agent with a lower incidence of central nervous system side effects.[8] It acts on the chemoreceptor trigger zone and the gastrointestinal tract to increase motility and reduce nausea and vomiting.[10]
-
Droperidol: A potent D2 antagonist with sedative and antiemetic properties.[6] It is used for sedation in intensive care and for the prevention of postoperative nausea and vomiting.[6]
Caption: Inhibition of the p38 MAPK Signaling Pathway by Benzimidazol-2-one Derivatives.
Antiviral Agents
The benzimidazol-2-one scaffold has been explored for the development of antiviral agents targeting various viruses. The mechanism of action often involves the inhibition of key viral enzymes, such as polymerases or proteases. Structure-activity relationship studies have shown that substituents at the N-1 and C-2 positions of the benzimidazole ring are crucial for potent antiviral activity.
Anticoagulants
Derivatives of benzimidazol-2-one have been investigated as inhibitors of coagulation factors, such as Factor Xa, which play a central role in the blood clotting cascade. The design of these inhibitors often involves positioning specific functionalities on the benzimidazol-2-one scaffold to interact with the active site of the enzyme.
Structure-Activity Relationships (SAR)
The biological activity of benzimidazol-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold.
| Position | General SAR Observations | Therapeutic Area | References |
| N-1 | Introduction of bulky or extended substituents can enhance binding to specific targets. Aromatic or heteroaromatic rings can engage in additional π-stacking interactions. | Anti-inflammatory, Antiviral | [11] |
| C-2 | This position is not present in the benzimidazol-2-one core, but in the broader benzimidazole class, substitution here is critical for many activities. | N/A | |
| C-5/C-6 | Small electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system and influence binding affinity. Halogen substituents can enhance potency. | Anti-inflammatory, Kinase Inhibition | [12] |
Conclusion
The benzimidazol-2-one scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent drug-like properties and the ease with which it can be chemically modified have led to the discovery and development of a wide range of clinically successful drugs. The ongoing exploration of novel derivatives and their biological activities ensures that the benzimidazol-2-one core will remain a privileged and enduring scaffold in the pursuit of new and improved therapeutics for the foreseeable future. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this remarkable molecular architecture in their own drug discovery endeavors.
References
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). Retrieved from [Link]
-
Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Scheme 2. Benzimidazolone synthesis from o-phenylenediamine in the presence of Zn(Meri-Ald-Py) catalyat. (n.d.). ResearchGate. Retrieved from [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2018). Molecules, 23(10), 2453. [Link]
-
Domperidone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. (2020). Molecules, 25(18), 4239. [Link]
-
Droperidol: Package Insert / Prescribing Information. (2023, March 10). Drugs.com. Retrieved from [Link]
-
Strategies toward the synthesis of 2-aryl-benzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). AIP Conference Proceedings, 2870(1), 020015. [Link]
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZOD[8][13]IAZEPINES. (2011). HETEROCYCLES, 83(12), 2689. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2024). Current Topics in Medicinal Chemistry, 24(17), 1504-1528. [Link]
-
Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. (2023). Pharmaceuticals, 16(10), 1438. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology, 10(7), 2400. [Link]
- Domperidone: mechanism of action and clinical applications in gastroenterology. (2023).
-
What is the mechanism of Pimozide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Molecules, 26(21), 6479. [Link]
- SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. (2022). Moroccan Journal of Heterocyclic Chemistry, 21(2), 29-35.
-
Structures of FDA-approved benzimidazole derivative drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2006). Bioorganic & Medicinal Chemistry, 14(11), 3772-3783. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Frontiers in Pharmacology, 13, 982270. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Catalysts, 10(12), 1438. [Link]
-
Benzimidazole and its derivatives: Recent Advances (2020-2022). (2023). Mini-Reviews in Medicinal Chemistry, 23(1), 1-2. [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024). Scientific Reports, 14(1), 1-16. [Link]
-
Structure of various benzimidazole derivatives that are approved by the... (n.d.). ResearchGate. Retrieved from [Link]
-
P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2).
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry, 9, 733877. [Link]
- Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (2015). Der Pharma Chemica, 7(10), 223-236.
- Biochemistry, Dopamine Receptors. (2023). In StatPearls.
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Topics in Medicinal Chemistry, 24(17), 1529-1547. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Biological Chemistry, 295(26), 8740-8752. [Link]
-
Dopamine receptor D2. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Molecules, 26(21), 6479. [Link]
-
Examples of benzimidazole‐based drugs that have been marketed. The... (n.d.). ResearchGate. Retrieved from [Link]
-
Domperidone. (n.d.). Wikipedia. Retrieved from [Link]
-
Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic representation of the p38 mitogen-activated protein kinases... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. isca.me [isca.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jchemrev.com [jchemrev.com]
A Comprehensive Technical Guide to Patented Benzimidazol-2-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Scaffold of Benzimidazol-2-one
The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of patented bioactive compounds. Its rigid, bicyclic structure, capable of engaging in various non-covalent interactions, provides a robust framework for the design of potent and selective therapeutic agents. This guide offers an in-depth review of the patent landscape surrounding benzimidazol-2-one derivatives, with a primary focus on their application in oncology. By dissecting the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action of these patented molecules, we aim to provide a valuable resource for researchers and drug development professionals seeking to innovate in this fertile area of medicinal chemistry.
Chapter 1: The Synthetic Cornerstone: Accessing the Benzimidazol-2-one Core
The construction of the benzimidazol-2-one nucleus is a critical first step in the synthesis of its diverse derivatives. Patented methodologies prioritize efficiency, scalability, and the introduction of chemical handles for further functionalization.
Classical Approach: Cyclization of o-Phenylenediamines
A well-established and frequently patented method involves the cyclization of ortho-phenylenediamines with a carbonyl source. Urea is a common and cost-effective reagent for this transformation.[1] The reaction typically proceeds at elevated temperatures, often in a high-boiling solvent or neat.[1]
Exemplary Protocol: Synthesis of Benzimidazol-2-one from o-Phenylenediamine and Urea [1]
-
Reaction Setup: A mixture of an appropriately substituted 1,2-diaminobenzene and urea is heated.[1]
-
Heating: The reaction mixture is heated to a temperature range of 130-140 °C for approximately one hour.[1]
-
Work-up: The resulting melt is treated with an aqueous solution of sodium hydroxide.[1] The solid is filtered, and the filtrate is neutralized to precipitate the benzimidazol-2-one product.[1]
Causality Behind Experimental Choices: The use of urea as a phosgene equivalent is a safer and more economical choice for large-scale synthesis. The initial basic work-up with sodium hydroxide helps to remove any unreacted starting materials and acidic byproducts. Subsequent neutralization precipitates the desired product, which is typically a solid at room temperature.
A variation of this method involves the use of a phase transfer catalyst in an organic solvent, which can lead to higher yields and purity.[2] Another patented process describes the reaction in a water-immiscible organic solvent to simplify purification and address ecological concerns associated with aqueous waste streams.[3]
Figure 1: General synthesis of the benzimidazol-2-one core.
Chapter 2: Targeting the Machinery of Cancer: Benzimidazol-2-ones as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The benzimidazol-2-one scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors, with numerous patents claiming derivatives targeting key players in oncogenic signaling pathways.
Janus Kinase (JAK) Inhibitors: Taming Cytokine Signaling
The JAK-STAT signaling pathway is a critical communication hub for numerous cytokines and growth factors that drive inflammation and cell proliferation.[4] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[5] Patented benzimidazol-2-one derivatives have emerged as effective JAK inhibitors.
A notable patent, US Patent 12,522,583, discloses a series of benzimidazole and aza-benzimidazole derivatives as potent Janus Kinase 2 (JAK2) inhibitors.[6] These compounds are designed to interfere with the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream STAT proteins.[7][8]
Mechanism of Action: JAK Inhibition
Figure 2: Inhibition of the JAK-STAT pathway by benzimidazol-2-one derivatives.
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors: A Targeted Approach in Breast Cancer
Overexpression of HER2 is a key driver in a significant subset of breast cancers.[9] Benzimidazol-2-one derivatives have been patented as inhibitors of HER2, offering a small-molecule approach to targeting this well-validated oncogene. These inhibitors typically function by competing with ATP in the kinase domain of HER2, thereby blocking downstream signaling pathways such as the PI3K/Akt/mTOR and MEK/ERK pathways, which are crucial for cell proliferation and survival.[9][10][11]
One study demonstrated that a 2-aryl benzimidazole derivative potently inhibited both EGFR and HER2 activity by reducing their tyrosine phosphorylation and preventing the activation of downstream PI3K/Akt and MEK/Erk pathways.[9][10]
Mechanism of Action: HER2 Inhibition
Figure 3: Downstream effects of HER2 inhibition by benzimidazol-2-one derivatives.
Multi-Kinase Inhibitors: A Broader Spectrum of Activity
Several patents describe benzimidazol-2-one derivatives with activity against multiple kinases, a strategy that can be advantageous in overcoming drug resistance and targeting the complex signaling networks of cancer cells. For instance, patent US-9388192-B2 discloses derivatives that inhibit PIM1-3 and DYRK1A kinases, which are involved in cell survival and proliferation. Other patents cover inhibitors of Aurora, FLT-3, and PDK1 kinases, all of which are critical for cell cycle progression and are often dysregulated in various cancers.
Chapter 3: Exploiting Synthetic Lethality: Benzimidazol-2-ones as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[12] Benzimidazol-2-one derivatives have been successfully developed and patented as potent PARP inhibitors.
Patented PARP Inhibitors and their Synthesis
Patents such as US6737421B1 describe cyclo-alkyl substituted benzimidazoles as PARP inhibitors.[13] The synthesis of these compounds often involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by further modifications.[13] Another patent, WO2023156775A1, discloses radioactive PARP inhibitors for anti-cancer treatment, highlighting the versatility of the benzimidazole scaffold for delivering a therapeutic payload.[9][14]
Exemplary Synthetic Step: Condensation for Benzimidazole PARP Inhibitor Core [13]
-
Reaction: An aldehyde is condensed with a phenylenediamine in a polar solvent like ethanol or dimethylformamide.
-
Conditions: The reaction is typically carried out at an elevated temperature (80-120°C) with the addition of an acid such as acetic acid. A weak oxidizing agent, like a copper(II) salt, can be beneficial.[13]
Causality Behind Experimental Choices: The acidic conditions promote the formation of the imine intermediate, and the subsequent cyclization is facilitated by heat. The mild oxidizing agent can help in the aromatization of the di-hydro-benzimidazole intermediate to the final benzimidazole product.
Structure-Activity Relationship (SAR) of Patented PARP Inhibitors
SAR studies on patented benzimidazole-based PARP inhibitors have revealed key structural features for potent activity. A quantitative structure-activity relationship (QSAR) study of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives identified several molecular descriptors that correlate with PARP inhibitory activity, providing a model for predicting the potency of new analogs.[12] These studies emphasize the importance of the substitution pattern on both the benzimidazole core and its appended groups for optimal interaction with the PARP enzyme.[15]
| Compound/Patent | Target | Key SAR Observations | Potency (IC50/Ki) | Reference |
| A-620223 (from SAR study) | PARP-1 | The 2-(1-propylpiperidin-4-yl) and 4-carboxamide moieties are crucial for high potency. | Ki = 8 nM | [15] |
| Bischof-5 | CK1δ | Nanomolar activity and good selectivity versus CK1ε. | Not specified | [16] |
| Compound 23 | CK1δ | 5-cyano substitution on the benzimidazole ring is advantageous. | IC50 = 98.6 nM | [16] |
| DHW-221 | PI3Kα/mTOR | Dual inhibitor with potent activity against both targets. | PI3Kα IC50 = 0.5 nM, mTOR IC50 = 3.9 nM | [10] |
Chapter 4: Navigating the Signaling Maze: Mechanism of Action in Detail
A deep understanding of how these patented compounds interact with cellular signaling pathways is paramount for their rational development and clinical application.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[17][18][19][20][21][22] A novel benzimidazole derivative, DHW-221, has been shown to be a potent dual inhibitor of PI3K and mTOR.[10] By blocking these two key nodes, DHW-221 effectively shuts down this critical pro-survival pathway, leading to cell cycle arrest and apoptosis.[17]
Mechanism of Action: PI3K/mTOR Dual Inhibition
Figure 4: Dual inhibition of the PI3K/Akt/mTOR pathway.
The MEK/ERK Pathway
The MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation and survival.[23][24][25][26] Benzimidazol-2-one derivatives have been identified as inhibitors of MEK, a key kinase in this pathway.[2] By inhibiting MEK, these compounds prevent the phosphorylation and activation of ERK, the final kinase in the cascade, thereby blocking the transmission of pro-proliferative signals to the nucleus.[27][28]
Conclusion: The Future of Benzimidazol-2-one Derivatives in Drug Discovery
The patent landscape for benzimidazol-2-one derivatives is rich and continues to expand, underscoring the enduring value of this scaffold in medicinal chemistry. The examples highlighted in this guide demonstrate the remarkable versatility of the benzimidazol-2-one core in generating potent and selective inhibitors for a range of important oncology targets. The ongoing exploration of novel substitution patterns and the application of these derivatives in new therapeutic modalities, such as targeted radionuclide therapy, suggest that the full potential of this remarkable scaffold is yet to be realized. For researchers and drug developers, the wealth of information within the patent literature serves as both a foundation and an inspiration for the design of the next generation of benzimidazol-2-one-based medicines.
References
-
Benzimidazole derivatives as kinase inhibitors. (2019). PubChem. [Link]
- US Patent Issued to Dana-Farber Cancer Institute on Jan. 13 for "Benzimidazole derivatives and aza-benzimidazole derivatives as Janus kinase 2 inhibitors and uses thereof" (Massachusetts, Illinois Inventors). (2026).
- Synthesis and anti-proliferative effect of benzimidazole derivatives.
- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIV
- WO2023156775A1 - Anti-cancer treatment with a radioactive parp inhibitor.
-
Benzimidazole Derivatives as Kinase Inhibitors. (2014). ResearchGate. [Link]
- CN102285924A - Synthesis method of benzimidazolone.
- US6737421B1 - Cyclo-alkyl substituted benzimidazoles and their use as PARP inhibitors.
-
Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer. (2020). PMC. [Link]
-
A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). PubMed. [Link]
-
QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer. (2013). PubMed. [Link]
-
A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). ResearchGate. [Link]
-
Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. (2025). DergiPark. [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). PubMed Central. [Link]
-
Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. (2016). PubMed. [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). PMC. [Link]
-
MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. (2015). PMC. [Link]
- US4138568A - Process for the manufacture of benzimidazolones-(2).
-
Mechanism of Action of JAK Inhibitors. (2017). YouTube. [Link]
-
Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. (2025). DergiPark. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2015). ResearchGate. [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2021). MDPI. [Link]
-
JAK-STAT signaling pathway. (2023). YouTube. [Link]
-
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2024). MDPI. [Link]
-
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). Frontiers. [Link]
-
Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. (2023). MDPI. [Link]
-
DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (2012). PubMed Central. [Link]
-
The JAK/STAT signaling pathway: from bench to clinic. (2021). PMC. [Link]
-
Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives. (2024). ResearchGate. [Link]
-
The HER Pathway and Cancer. (2012). YouTube. [Link]
-
Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives. (2024). MDPI. [Link]
-
The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. [Link]
-
Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2017). PubMed. [Link]
-
PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2024). MDPI. [Link]
- US20150336967A1 - Novel Benzimidazole Derivatives as Kinase Inhibitors.
-
Anti-HER2 Mechanisms of Approved HER2 Inhibitors. (2013). YouTube. [Link]
-
Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. (2021). Frontiers. [Link]
-
Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2008). PubMed. [Link]
-
Small-Molecule Inhibitors of PARPs: From Tools for Investigating ADP- Ribosylation to Therapeutics. (2018). Cohen Lab. [Link]
-
New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway. (2018). PubMed. [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). Wiley Online Library. [Link]
- WO2017088723A1 - Substituted triazolopiperazine parp inhibitor, preparation method therefor, and use thereof.
-
What are HER2 antagonists and how do they work?. (2024). LinkedIn. [Link]
Sources
- 1. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of Benzimidazole Scaffolds for HER2 Positive Breast Cancer Therapy: An In-Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. US7670800B2 - Process for the purification of riboflavin - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2023156775A1 - Anti-cancer treatment with a radioactive parp inhibitor - Google Patents [patents.google.com]
- 10. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are HER2 antagonists and how do they work? [synapse.patsnap.com]
- 12. QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6737421B1 - Cyclo-alkyl substituted benzimidazoles and their use as PARP inhibitors - Google Patents [patents.google.com]
- 14. US8759024B2 - Process for the production of riboflavin - Google Patents [patents.google.com]
- 15. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US9085542B1 - Method for synthesis of N-methyl piperazine diphenolamide and related composition - Google Patents [patents.google.com]
- 20. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. US7402564B1 - Synthetic peptide amides - Google Patents [patents.google.com]
- 26. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 27. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Benzimidazol-2-one from o-Phenylenediamine
Abstract
This document provides a comprehensive scientific guide for the synthesis of benzimidazol-2-one, a privileged scaffold in medicinal chemistry, from the precursor o-phenylenediamine. The benzimidazol-2-one motif is the structural cornerstone of numerous pharmaceuticals, including well-known drugs like domperidone and droperidol, owing to its capacity for hydrogen bonding and π-stacking interactions with various biological macromolecules.[1] This guide details multiple synthetic methodologies, offering in-depth, step-by-step protocols suitable for laboratory execution. We place a strong emphasis on the causality behind experimental choices, process optimization, and safety considerations. The protocols are designed to be self-validating, supported by mechanistic insights and characterization data. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Benzimidazol-2-one Scaffold
Nitrogen-containing heterocyclic compounds are fundamental to modern drug discovery, significantly expanding the chemical space available for creating novel therapeutics.[1] Among these, the benzimidazol-2-one core, which consists of an aromatic benzene ring fused to a cyclic urea, is of paramount importance.[1] Derivatives of this scaffold exhibit a vast range of biological activities, including anticancer, antiviral, antifungal, and analgesic properties.[1] Its prevalence in blockbuster drugs underscores its value as a pharmacophoric motif that effectively interacts with enzymes, ion channels, and receptors.[1][2]
The synthesis of this key heterocyclic system from o-phenylenediamine is a foundational reaction in medicinal chemistry. The selection of a synthetic route depends on factors such as scale, available resources, safety constraints, and desired purity. This guide explores the most common and effective pathways for this transformation.
Overview of Synthetic Strategies
The conversion of o-phenylenediamine to benzimidazol-2-one is fundamentally a cyclocarbonylation reaction, where a one-carbon carbonyl group is introduced to bridge the two nitrogen atoms of the diamine. The primary synthetic routes are distinguished by the choice of this carbonyl source.
Caption: Primary synthetic routes to Benzimidazol-2-one.
The most prominent methods employ:
-
Urea: A cost-effective, safe, and environmentally benign carbonyl source, often used in thermal melt or high-boiling solvent conditions.
-
Phosgene and its Derivatives: Highly efficient but hazardous reagents. Safer, modern alternatives like 1,1'-carbonyldiimidazole (CDI) or triphosgene are now preferred.[1][3]
-
Carbon Dioxide: A green and sustainable approach, though it often requires catalysts and specific reaction conditions to achieve high yields.[4]
This guide will focus on the two most established and accessible methods: the reaction with urea and the reaction with the phosgene substitute, CDI.
Protocol I: Synthesis via Thermal Reaction with Urea
This method is arguably the most straightforward and cost-effective approach. It relies on heating a mixture of o-phenylenediamine and urea, which thermally decomposes to provide the necessary carbonyl group while releasing ammonia as a byproduct.
Underlying Principle and Mechanism
The reaction proceeds through a two-step sequence. First, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of urea, leading to the elimination of ammonia and the formation of an N-arylurea intermediate. Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the same carbonyl carbon, resulting in the elimination of a second molecule of ammonia to form the stable five-membered benzimidazol-2-one ring. High temperatures are required to drive the elimination of ammonia and facilitate the cyclization.
Experimental Protocol
This protocol is adapted from established melt-synthesis procedures.[2]
Materials & Reagents:
-
o-Phenylenediamine (C₆H₈N₂): 10.8 g (0.1 mol)
-
Urea (CH₄N₂O): 9.0 g (0.15 mol, 1.5 eq)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Heating mantle with temperature control or oil bath
-
Reflux condenser (optional, for solvent-based methods)
-
Buchner funnel and filter flask
-
Beakers and standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, thoroughly mix 10.8 g of o-phenylenediamine and 9.0 g of urea.
-
Scientist's Note: A slight excess of urea (1.2-1.5 equivalents) is often used to ensure the complete conversion of the diamine and to compensate for any thermal decomposition of urea itself.[3]
-
-
Heating: Heat the flask using a heating mantle or an oil bath. The temperature should be gradually raised to 130-140°C.[2] The solid mixture will melt, and the evolution of ammonia gas will become apparent.
-
Causality: This temperature range is critical. It is high enough to initiate the reaction and drive off ammonia, but not so high as to cause significant degradation of the starting material or product. The reaction should be performed in a well-ventilated fume hood due to the release of ammonia.
-
-
Reaction Time & Monitoring: Maintain the reaction at this temperature for 1 to 2 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in a suitable solvent (e.g., ethanol or ethyl acetate), and eluting with a mobile phase such as Ethyl Acetate:Hexane (7:3).
-
Work-up: After the reaction is complete (as indicated by TLC or cessation of ammonia evolution), allow the molten mixture to cool until it solidifies but is still warm.
-
Purification - Step 1 (Base Wash): Carefully add approximately 100 mL of water and treat the mixture with a 10% NaOH solution until it is alkaline.[2] Heat the mixture to dissolve any remaining unreacted starting materials and byproducts.
-
Scientist's Note: The benzimidazol-2-one product is a weak acid and will deprotonate to form a soluble sodium salt in a sufficiently basic solution. This step helps remove non-acidic impurities. However, the primary goal in this specific workup is often to dissolve the crude melt for filtration.[2]
-
-
Purification - Step 2 (Isolation): Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, then neutralize it carefully with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.
-
Final Product Collection: The benzimidazol-2-one will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation, then collect the product by vacuum filtration using a Buchner funnel.
-
Drying: Wash the collected solid with cold deionized water and dry it in an oven at 100°C. The expected yield is typically high, often exceeding 80%.
Process Parameters and Optimization
| Parameter | Recommended Range | Rationale & Notes |
| Temperature | 130 - 180°C | Balances reaction rate against thermal decomposition. Higher temperatures can shorten reaction times but may reduce purity.[2][3] |
| Molar Ratio (Urea:OPD) | 1.1:1 to 1.5:1 | A slight excess of urea drives the reaction to completion. A large excess can complicate purification.[3] |
| Reaction Time | 1 - 4 hours | Dependent on temperature and scale. Monitor by TLC for completion.[2][5] |
| Solvent | None (Melt) or High-Boiling | Melt synthesis is common and avoids solvent waste. Solvents like o-dichlorobenzene can be used but add complexity.[3] |
Protocol II: Synthesis via 1,1'-Carbonyldiimidazole (CDI)
The use of phosgene for this cyclization is effective but poses extreme safety risks due to its high toxicity.[3] 1,1'-Carbonyldiimidazole (CDI) is an excellent, safe, and highly efficient substitute that acts as a phosgene equivalent. It readily reacts with amines to form activated intermediates that cyclize under milder conditions than the urea method. A modern approach often utilizes flow chemistry, but a batch protocol is equally effective and more accessible.[1]
Underlying Principle and Mechanism
CDI is a highly reactive carbonyl donor. The reaction begins with the nucleophilic attack of one amino group from o-phenylenediamine onto the carbonyl carbon of CDI. This displaces an imidazole molecule, forming an N-acylimidazole intermediate. This intermediate is highly activated towards further nucleophilic attack. The second, pendant amino group then attacks the same carbonyl carbon in an intramolecular fashion, displacing the second imidazole molecule and forming the stable benzimidazol-2-one ring. The reaction is driven by the formation of the stable heterocyclic product and the release of two imidazole molecules.
Experimental Protocol
This protocol is designed based on the principles of the CDI-promoted cyclocarbonylation.[1]
Sources
- 1. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsglobal.pl [rsglobal.pl]
- 3. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
Catalytic Methods for N-Arylation of Benzimidazol-2-one: An Application Guide for Researchers
The N-aryl benzimidazol-2-one scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional organic materials. The development of robust and versatile catalytic methods for the synthesis of these compounds is therefore of paramount importance. This technical guide provides an in-depth overview of the primary catalytic strategies for the N-arylation of benzimidazol-2-one, with a focus on copper- and palladium-based systems. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present comparative data to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Strategic Importance of N-Arylation
The introduction of an aryl group onto the nitrogen atom of the benzimidazol-2-one core can profoundly influence its biological activity and physical properties. This modification allows for the fine-tuning of steric and electronic characteristics, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the modulation of photophysical properties in materials science. The two predominant and highly effective methods for forging this crucial C-N bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann reaction is a classic and widely employed method for the formation of carbon-heteroatom bonds, including the N-arylation of azoles.[1][2] Modern iterations of this reaction often utilize catalytic amounts of a copper source in the presence of a suitable ligand, base, and solvent.
Mechanistic Insights
The catalytic cycle of the copper-catalyzed N-arylation of benzimidazol-2-one is generally believed to proceed through the following key steps. The exact mechanism can be influenced by the choice of ligand and reaction conditions.
Figure 1: A simplified representation of the copper-catalyzed Ullmann condensation catalytic cycle.
The cycle is initiated by the coordination of the deprotonated benzimidazol-2-one to a Cu(I) species. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired N-aryl benzimidazol-2-one and regenerates the active Cu(I) catalyst.[3][4] The choice of ligand is critical, as it modulates the solubility, stability, and reactivity of the copper catalyst.
Protocol: Copper-Catalyzed N-Arylation of Benzimidazol-2-one with Aryl Iodides
This protocol is adapted from a procedure demonstrating high functional group tolerance under mild conditions.[5]
Materials:
-
Benzimidazol-2-one
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add benzimidazol-2-one (1.0 mmol), the aryl iodide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzimidazol-2-one.
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | None | K₂CO₃ | DMF | 110 | 85-95 | [5] |
| 2 | 4-Iodotoluene | None | K₂CO₃ | DMF | 110 | 88-92 | [5] |
| 3 | 1-Bromo-4-methoxybenzene | DMEDA | K₂CO₃ | Toluene | 110 | 75-85 | [6] |
| 4 | 4-Bromobenzonitrile | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 80-90 | [7] |
Table 1: Selected examples of copper-catalyzed N-arylation of benzimidazol-2-one and related heterocycles.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds.[8][9][10] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann condensation.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of distinct steps.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Benzimidazol-2-one Scaffold in the Design of Novel Anti-inflammatory Drugs
Introduction: The Quest for Safer Anti-inflammatory Agents
Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is often associated with significant gastrointestinal and cardiovascular side effects, necessitating a continuous search for safer and more effective therapeutic agents.[2]
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. The benzimidazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs like the proton-pump inhibitor omeprazole and the anthelmintic mebendazole.[3][4] A key derivative, the benzimidazol-2-one scaffold, has emerged as a particularly promising pharmacophore in the development of novel anti-inflammatory agents.[5] This is due to its structural features—an aromatic backbone fused with a cyclic urea—which can engage in crucial hydrogen bonding and π-stacking interactions with various enzymes and receptors involved in the inflammatory cascade.[5]
This guide provides a comprehensive overview of the mechanisms, structure-activity relationships (SAR), and key experimental protocols for leveraging the benzimidazol-2-one scaffold in the design and screening of next-generation anti-inflammatory drugs.
Key Mechanisms of Action and Inflammatory Targets
Benzimidazol-2-one derivatives exert their anti-inflammatory effects by modulating several critical nodes within the complex network of inflammatory signaling. Their versatility allows for the design of inhibitors targeting distinct pathways, offering opportunities for both selective and multi-target drug development.
-
Cyclooxygenase-2 (COX-2) Inhibition : The COX-2 enzyme is a primary target in anti-inflammatory therapy.[6][7][8] It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[9][10] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducibly expressed at sites of inflammation, making its selective inhibition a desirable strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[11] Many benzimidazole-based compounds have been designed to selectively inhibit COX-2, functioning as effective anti-inflammatory agents.[12][13]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition : The p38 MAPK signaling pathway is a crucial regulator of pro-inflammatory cytokine production.[14] Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates downstream targets, leading to the synthesis and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins. A series of benzimidazol-2-one compounds have been identified as potent inhibitors of p38 MAP kinase, effectively suppressing this inflammatory cascade.[15][16][17][18]
-
Tumor Necrosis Factor-alpha (TNF-α) Suppression : TNF-α is a master cytokine that orchestrates the inflammatory response and is a validated target for treating autoimmune diseases.[1][19][20][21][22] Benzimidazole derivatives can indirectly suppress TNF-α by inhibiting upstream pathways like p38 MAPK or by other mechanisms. Some benzimidazole compounds have been shown to potentiate the therapeutic effects of anti-TNF biologics, highlighting their potential in combination therapies.[23]
-
Nuclear Factor kappa-B (NF-κB) Signaling : The NF-κB transcription factor family is a central mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[24][25][26][27] By interfering with this pathway, benzimidazol-2-one derivatives can exert broad anti-inflammatory effects.
Caption: Key inflammatory pathways targeted by benzimidazol-2-one derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[17][28][29][30] Understanding these SARs is critical for designing potent and selective inhibitors.
-
N1-Position : Substitution at the N1 position is crucial for modulating activity. Bulky aromatic substitutions at N1 have been shown to be unfavorable for some activities, while smaller alkyl or substituted benzyl groups can enhance potency.[29]
-
C2-Position : The C2 position is a key site for modification. For instance, the introduction of specific diarylamine or anacardic acid moieties at C2 can confer potent COX-2 inhibitory activity.[28][29] The nature of the substituent here often dictates the primary molecular target.
-
C5 and C6-Positions : The benzene ring portion of the scaffold also offers a site for optimization. Substitutions at the C5 and C6 positions with electron-withdrawing groups or halogens can significantly influence anti-inflammatory potency.[28][30] For example, a nitro group at C5 has been shown to be important for CDK-inhibitory activity, which can be linked to inflammation.[17]
Caption: Structure-Activity Relationship (SAR) summary for benzimidazol-2-one scaffold.
Synthetic and Screening Protocols
A systematic approach involving synthesis followed by a cascade of in vitro and in vivo screening is essential for identifying promising drug candidates.
General Synthetic Protocol: Benzimidazol-2-one Scaffold
A common and efficient method for synthesizing the core benzimidazol-2-one scaffold is the cyclocarbonylation of o-phenylenediamines using 1,1'-carbonyldiimidazole (CDI).[5]
Caption: General workflow for the synthesis of the benzimidazol-2-one core.
Protocol: Synthesis of Benzimidazol-2-one
-
Materials : o-phenylenediamine, 1,1'-carbonyldiimidazole (CDI), Anhydrous Tetrahydrofuran (THF), Thin Layer Chromatography (TLC) plates, Ethyl acetate, Hexane.
-
Procedure : a. To a solution of o-phenylenediamine (1 equivalent) in anhydrous THF, add CDI (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen). b. Stir the mixture for 30 minutes at room temperature. c. Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2-4 hours. d. Causality : CDI acts as a safe and effective phosgene equivalent, facilitating the intramolecular cyclization to form the urea ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion. e. Monitor the reaction progress by TLC using an appropriate solvent system (e.g., Ethyl acetate/Hexane 1:1). f. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. g. Filter the solid precipitate and wash with cold THF or diethyl ether to remove unreacted starting materials and byproducts. h. Dry the product under vacuum to yield benzimidazol-2-one. Further purification can be achieved by recrystallization.
-
Validation : Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Screening Cascade
A tiered approach to in vitro screening allows for efficient identification and characterization of active compounds.
Caption: Tiered workflow for in vitro screening of anti-inflammatory compounds.
Protocol: COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of ovine COX-1 and human recombinant COX-2.[11]
-
Materials : COX-1 and COX-2 enzymes, Arachidonic acid (substrate), N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate), Test compounds, Reference inhibitor (e.g., Celecoxib), 96-well plate, Plate reader.
-
Procedure : a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. In a 96-well plate, add the enzyme (COX-1 or COX-2), reaction buffer, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (Celecoxib). c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Causality : This pre-incubation step is crucial for inhibitors that may have a time-dependent binding mechanism. e. Initiate the reaction by adding a solution of arachidonic acid and TMPD. f. Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590-620 nm over time using a plate reader.
-
Data Analysis : Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). A high COX-1 IC50 / COX-2 IC50 ratio indicates selectivity for COX-2.
Protocol: LPS-Induced TNF-α Release in Macrophages
-
Materials : RAW 264.7 macrophage cell line, DMEM media, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), Test compounds, Dexamethasone (positive control), ELISA kit for mouse TNF-α.
-
Procedure : a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds (or Dexamethasone) for 1 hour. c. Causality : Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied. d. Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. e. Incubate for 18-24 hours. f. Collect the cell culture supernatant. g. Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Validation : A valid experiment will show low TNF-α in the negative control, high TNF-α in the LPS-only (vehicle) control, and a dose-dependent reduction of TNF-α by the positive control (Dexamethasone). Calculate the IC50 for the test compounds.
In Vivo Validation
Promising candidates from in vitro studies must be validated in an animal model of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating acute anti-inflammatory activity.[2][29][31]
-
Materials : Wistar rats or Swiss albino mice, Carrageenan (1% w/v in saline), Test compounds, Reference drug (e.g., Indomethacin, 10 mg/kg), Plethysmometer.
-
Procedure : a. Fast the animals overnight but allow free access to water. b. Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives only the vehicle. c. Causality : The one-hour delay allows for the absorption and distribution of the drug to its site of action. d. Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. e. Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The degree of swelling is calculated as the difference between the paw volume at each time point and the initial volume at 0 hours. The percentage inhibition of edema is calculated for each group relative to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different compounds.
Table 1: Summary of Anti-inflammatory Activity for Hypothetical Benzimidazol-2-one Derivatives
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Release IC50 (µM) | % Inhibition of Paw Edema @ 3h (50 mg/kg) |
| BZ-01 | 0.25 | 25.0 | 100 | 1.5 | 55.2% |
| BZ-02 | 5.60 | > 50 | > 8.9 | 0.8 | 48.7% |
| BZ-03 | 0.80 | 1.2 | 1.5 | 10.2 | 35.1% |
| Celecoxib | 0.04 | 15.0 | 375 | 0.5 | 62.5% |
| Indomethacin | 0.60 | 0.05 | 0.08 | 2.5 | 58.9% |
Interpretation: In this hypothetical dataset, BZ-01 emerges as a promising lead. It shows potent and selective COX-2 inhibition (Selectivity Index = 100) and good activity in the cell-based TNF-α assay. Its in vivo efficacy is comparable to the standard drug, Indomethacin. BZ-02 appears to act through a non-COX mechanism, given its weaker COX-2 activity but strong TNF-α inhibition. BZ-03 is a poor candidate due to its lack of COX selectivity and weaker overall activity.
Conclusion and Future Directions
The benzimidazol-2-one scaffold represents a highly versatile and "privileged" framework for the design of novel anti-inflammatory drugs. Its synthetic tractability and ability to be tailored to inhibit key inflammatory targets like COX-2 and p38 MAPK make it an area of intense research. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and validation of new chemical entities based on this core.
Future research will likely focus on developing multi-target inhibitors that can modulate several inflammatory pathways simultaneously, potentially offering enhanced efficacy and a lower propensity for resistance. Furthermore, optimizing the pharmacokinetic and metabolic properties of these compounds will be critical for translating promising preclinical candidates into clinically successful therapeutics.
References
-
K. M. K. Swamy, et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
K. M. K. Swamy, et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). PMC - NIH. [Link]
-
Regan, J., et al. (2003). Benzimidazolone p38 inhibitors. PubMed. [Link]
-
de Krijger, M., et al. (2020). Benzimidazoles Promote Anti-TNF Mediated Induction of Regulatory Macrophages and Enhance Therapeutic Efficacy in a Murine Model. PMC - PubMed Central. [Link]
-
Panda, S. S., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
-
El-Sayed, M. A. A., et al. (2019). New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. Bioorganic Chemistry. [Link]
-
Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. (2024). Biosciences Biotechnology Research Asia. [Link]
-
Popa, I. V., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]
-
Khan, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]
-
Thakurdesai, P. A., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Pharmacologyonline. [Link]
-
The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024). Journal of Medical Pharmaceutical and Allied Sciences. [Link]
-
N'gouemo, P., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Omeprazole. (2024). Wikipedia. [Link]
-
Swamy, K. M. K., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. [Link]
-
Chaudhari, K., et al. (2023). Tumor Necrosis Factor Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Gioiello, A., et al. (2018). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PMC - PubMed Central. [Link]
-
Hammach, A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. [Link]
-
Lee, H., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
-
TNF (Tumor Necrosis Factor) Inhibitor: What It Is & Types. (2025). Cleveland Clinic. [Link]
-
NF-κB. (2024). Wikipedia. [Link]
-
G. A., et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry. [Link]
-
Swamy, K. M. K., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. [Link]
-
Cyclooxygenase-2 inhibitor. (2024). Wikipedia. [Link]
-
List of TNF alfa inhibitors. (n.d.). Drugs.com. [Link]
-
Dombroski, M. A., et al. (2006). A 550-Member Substituted Benzimidazol-2-one Library of Potent p38 MAP Kinase Inhibitors. Semantic Scholar. [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. [Link]
-
Structure activity relationship (SAR) of benzimidazole derivatives... (2016). ResearchGate. [Link]
-
D. A., et al. (2023). COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Lee, J. K., & Kim, K. B. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers. [Link]
-
Tumor Necrosis Factor (TNF) Inhibitors. (n.d.). American College of Rheumatology. [Link]
-
Jackson, J. M. (2007). TNF- alpha inhibitors. Dermatologic Therapy. [Link]
Sources
- 1. rheumatology.org [rheumatology.org]
- 2. scispace.com [scispace.com]
- 3. Omeprazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. drugs.com [drugs.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. drugs.com [drugs.com]
- 22. TNF- alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzimidazoles Promote Anti-TNF Mediated Induction of Regulatory Macrophages and Enhance Therapeutic Efficacy in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. purformhealth.com [purformhealth.com]
- 27. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 28. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in the synthesis of Benzimidazol-2-one and their prevention
Welcome to the technical support center for the synthesis of Benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, preventative measures, and optimized protocols based on established chemical principles and field-proven insights.
I. Overview of Benzimidazol-2-one Synthesis
Benzimidazol-2-one and its derivatives are crucial pharmacophores in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2][3] The most prevalent synthetic routes involve the cyclization of an o-phenylenediamine precursor with a carbonyl source. This guide will focus on two of the most common methods: the reaction with urea and the use of 1,1'-carbonyldiimidazole (CDI). While seemingly straightforward, these reactions are often plagued by side reactions that can impact yield, purity, and scalability.
II. Troubleshooting Guide & FAQs: Urea-Based Synthesis
The reaction of o-phenylenediamine with urea is a classical and cost-effective method. However, it is sensitive to reaction conditions, which can lead to several side products.
FAQ 1: My reaction mixture is turning dark, and the final product is discolored. What's causing this and how can I prevent it?
Cause: The discoloration is most likely due to the oxidation of o-phenylenediamine. This aromatic diamine is susceptible to air oxidation, especially at elevated temperatures, which leads to the formation of highly colored polymeric impurities.[4]
Prevention & Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of o-Phenylenediamine Dihydrochloride: Utilizing the dihydrochloride salt of o-phenylenediamine can significantly reduce the formation of colored impurities. The salt is more stable towards oxidation, and this approach often leads to a cleaner reaction profile and a purer final product.[5]
-
Solvent Choice: While the reaction can be performed neat (in a melt), using a high-boiling, water-immiscible organic solvent such as o-dichlorobenzene can offer better temperature control and a more homogeneous reaction mixture, potentially reducing charring.[6]
-
Purification: If discoloration has already occurred, recrystallization of the crude product from ethanol or an ethanol/water mixture is often effective in removing colored impurities.
FAQ 2: The reaction becomes a thick, unstirrable mass, especially when performed in the melt. How can I address this?
Cause: Benzimidazol-2-one is a high-melting solid and is often insoluble in the reaction medium, particularly in a urea melt.[7] As the product precipitates, the reaction mixture becomes increasingly viscous and difficult to stir, leading to poor heat transfer and incomplete reaction.
Prevention & Troubleshooting:
-
Solvent-Based Synthesis: Shifting from a neat reaction to a solvent-based system is the most effective solution.
-
Aqueous Conditions: Performing the reaction in water at elevated temperatures (100-160°C) under pressure can prevent the solidification of the reaction mass and lead to a high-purity product.[7]
-
Organic Solvents: High-boiling organic solvents can also be employed to maintain a stirrable slurry.[6][8]
-
-
Mechanical Agitation: If a melt reaction is unavoidable, ensure robust mechanical stirring is in place from the outset to handle the increasing viscosity.
FAQ 3: I'm observing a significant amount of a white, sublimable byproduct that is clogging my condenser. What is it and how can I minimize its formation?
Cause: This byproduct is identified as biuret, which is formed from the self-condensation of urea at high temperatures.[7] Biuret can sublime and deposit in cooler parts of the reaction apparatus, causing blockages.
Prevention & Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While temperatures of 130-140°C are common for the melt synthesis, excessive heating will accelerate the formation of biuret.[3]
-
Use of Water as a Solvent: Performing the reaction in water is an effective way to suppress biuret formation as the reaction temperature is typically lower and the urea is solvated.[7]
-
Stoichiometry: While an excess of urea is often used, a very large excess can lead to more significant biuret formation. Optimize the molar ratio of urea to o-phenylenediamine (a ratio of 1.3:1 of urea to diamine is often a good starting point).[6]
Reaction Pathway and Side Reactions: Urea-Based Synthesis
Caption: Workflow for the CDI-based synthesis of Benzimidazol-2-one.
Optimized Protocol: CDI Synthesis in a Batch Process
This protocol is based on principles for achieving high purity and yield. [1]
-
Reaction Setup: To a stirred solution of 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of o-phenylenediamine (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux.
-
Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: To the residue, add water and stir vigorously. The product will precipitate. Filter the solid, wash thoroughly with water to remove imidazole, and then with a small amount of a cold organic solvent like diethyl ether or ethanol.
-
Drying: Dry the purified product under vacuum.
IV. Summary of Key Parameters
| Parameter | Urea-Based Synthesis | CDI-Based Synthesis |
| Carbonyl Source | Urea | 1,1'-Carbonyldiimidazole (CDI) |
| Common Solvents | Water, o-dichlorobenzene, or neat | THF, other aprotic solvents |
| Temperature | 130-160°C | Room temperature to reflux |
| Key Side Products | Biuret, Oxidized o-phenylenediamine | Imidazole, CO₂ |
| Primary Challenge | Product insolubility, biuret formation | Moisture sensitivity of CDI |
| Advantages | Low cost | Milder conditions, clean byproducts |
This guide provides a foundational understanding of the common issues in Benzimidazol-2-one synthesis. Successful synthesis relies on careful control of reaction parameters, high-purity starting materials, and an understanding of the underlying chemical mechanisms.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). A more beneficial method for the synthesis of 2-substituted aryl and alkyl benzimidazole derivatives using microwave irradiation. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
-
Brogi, S., et al. (2018). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 23(10), 2449. Available at: [Link]
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34855-34882. Available at: [Link]
-
Stoyanov, S., & Ivanov, I. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. Available at: [Link]
-
Kaushik, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical Reviews, 5(3), 266-285. Available at: [Link]
-
Al-Hourani, B. J., et al. (2018). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Jordan Journal of Chemistry, 13(3). Available at: [Link]
- Müller, H., & Endres, E. (1979). Process for the manufacture of benzimidazolones-(2). U.S. Patent 4,138,568.
- Enders, E., & Pütter, R. (1972). Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water. German Patent DE2052026A1.
- Oda, Y., et al. (2005). Process for producing n,n'-carbonyldiimidazole. European Patent EP1731510A1.
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Available at: [Link]
- Chen, G., et al. (2011). Synthesis method of benzimidazolone. Chinese Patent CN102285924A.
-
PrepChem. (n.d.). Synthesis of 2-hydroxybenzimidazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Available at: [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Available at: [Link]
-
WIPO. (2005). PROCESS FOR PRODUCING N,N'-CARBONYLDIIMIDAZOLE. International Patent WO/2005/095355. Available at: [Link]
-
Singh, J., & Pathak, D. P. (2010). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Oriental Journal of Chemistry, 26(1), 195-201. Available at: [Link]
-
PubMed. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Available at: [Link]
-
PMC. (2015). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Available at: [Link]
-
YouTube. (2025). CDI I Carbonyldiimidazole I N,N. Available at: [Link]
Sources
- 1. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. rsglobal.pl [rsglobal.pl]
- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 7. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 8. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
Strategies to improve the regioselectivity of Benzimidazol-2-one functionalization
From the desk of a Senior Application Scientist
Welcome to the technical support center for benzimidazol-2-one functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The benzimidazol-2-one core is a cornerstone in medicinal chemistry, but achieving precise regioselectivity during its functionalization can be a significant experimental hurdle. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter in the lab. Our focus is not just on protocols, but on the underlying principles that govern success, empowering you to make informed decisions in your synthetic campaigns.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of benzimidazol-2-ones. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N3 Isomer Mixture)
Question: "I'm attempting to alkylate my 5-substituted benzimidazol-2-one, but I'm consistently getting an inseparable mixture of the N1 and N3 alkylated products. How can I improve the selectivity for a single isomer?"
This is the most frequent challenge in the derivatization of unsymmetrical benzimidazol-2-ones. The outcome of the N-alkylation is a delicate interplay between kinetic and thermodynamic control, heavily influenced by your choice of reaction conditions and the nature of the substrate itself.
Root Cause Analysis & Solutions:
The regioselectivity of N-alkylation hinges on the deprotonation step and the subsequent nucleophilic attack by the benzimidazolone anion. The two nitrogen atoms, N1 and N3, present distinct electronic and steric environments.
-
Kinetic vs. Thermodynamic Control: The N3-anion is often formed faster (kinetic product) due to lower steric hindrance, while the N1-anion, which may experience greater stabilization from an adjacent substituent, can be the more stable isomer (thermodynamic product). Your reaction conditions dictate which pathway dominates.[1][2][3]
-
For the Thermodynamic Product (Typically N1): To favor the more stable isomer, the reaction needs to be reversible, allowing the initially formed kinetic product to equilibrate to the thermodynamic product. However, for many alkylations, the C-N bond formation is irreversible.[4] A more practical approach is to use conditions that favor the formation of the thermodynamically more stable anion before the alkylating agent is added.
-
Solution Protocol (Favoring the N1-Isomer):
-
Base and Solvent Selection: Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[5][6] This combination promotes the formation of a tight ion pair between the sodium cation and the benzimidazolone anion. In this state, the system has time to equilibrate to the most stable anionic form before alkylation.
-
Temperature and Staging: Dissolve the benzimidazol-2-one in anhydrous THF. Add NaH (1.1 eq.) portion-wise at 0 °C and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation and equilibration.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C before slowly adding the alkylating agent (e.g., alkyl bromide, 1.0-1.2 eq.).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates full consumption of the starting material.
-
-
-
-
Steric and Electronic Effects: The substituents on the benzimidazole ring play a crucial role.
-
Steric Hindrance: A bulky substituent at the C7 position will sterically shield the N1 position, thus directing alkylation towards N3. Conversely, a bulky group at C4 would favor N1 alkylation.
-
Electronic Influence: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me can significantly influence the acidity of the N-H protons and the nucleophilicity of the resulting anion. An EWG at C7, for instance, can increase the acidity of the N1-H, potentially favoring deprotonation at that site, but may also sterically direct the incoming electrophile to N3.[5] Computational studies, such as DFT calculations, can be invaluable for predicting the most likely site of reaction based on the calculated partial charges and Fukui indices of the N1 and N2 atoms.[4]
-
-
The Nature of the Electrophile: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) will rapidly react with the first-formed anion, favoring the kinetic product. Less reactive electrophiles (e.g., secondary alkyl halides) may allow more time for equilibration, potentially leading to a higher proportion of the thermodynamic product.
Summary of Conditions for N-Alkylation Regioselectivity:
| Goal | Base | Solvent | Temperature | Rationale |
| Favor N1 (Thermodynamic) | NaH, KHMDS | THF, Dioxane | 0 °C to RT | Strong, non-coordinating bases in non-polar solvents favor the formation of the more stable anion before alkylation.[5][6] |
| Favor N3 (Kinetic) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | RT to 80 °C | Weaker bases in polar aprotic solvents often lead to faster reaction at the less hindered N3 site.[7] |
| Bulky C7 Substituent | Any | Any | Any | Steric hindrance blocks access to the N1 position, strongly favoring N3 alkylation.[5] |
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting workflow for poor N1/N3 regioselectivity.
Issue 2: Difficulty Achieving Regioselective C-H Functionalization on the Benzene Ring (C4/C5/C6/C7)
Question: "I need to install an aryl group at the C4 position of my N1-substituted benzimidazol-2-one, but my C-H activation attempts are either failing or giving a mixture of isomers. What strategies can I use?"
Directing functionalization to a specific C-H bond on the benzene portion of the benzimidazol-2-one is challenging due to the similar reactivity of the C4, C5, C6, and C7 positions.[8] Success typically requires installing a directing group (DG) to steer a metal catalyst to the desired location.
Root Cause Analysis & Solutions:
-
Lack of Inherent Selectivity: Without a directing group, most transition-metal catalysts (e.g., Pd, Rh, Ru) will not differentiate between the C-H bonds of the benzene ring, leading to low conversion or product mixtures.
-
Solution Strategy: Directing Group Installation: The most robust strategy is to temporarily install a directing group on the N1 nitrogen that can coordinate to the metal catalyst and deliver it to a specific C-H bond, most commonly the ortho position (C7).
-
Step-by-Step Protocol (C7-Arylation Example):
-
DG Installation: Protect the N1 position with a suitable directing group. The 2-pyridyl group is a classic and effective choice for directing ortho-C-H activation. This can be achieved via N-arylation with 2-chloropyridine.
-
C-H Activation/Arylation: Subject the N1-(2-pyridyl)benzimidazol-2-one to palladium-catalyzed C-H activation conditions. A typical system would involve a palladium source (e.g., Pd(OAc)₂), an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂), and an arylating agent (e.g., an aryl iodide or boronic acid).
-
DG Removal: Once the C7 position is functionalized, the 2-pyridyl directing group can be removed under appropriate conditions to reveal the desired product.
-
-
-
Conceptual C-H Activation Workflow:
Caption: Directing group strategy for regioselective C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N3 functionalization in unsymmetrical benzimidazol-2-ones?
A1: The regioselectivity is primarily a contest between the kinetic and thermodynamic pathways of the reaction.[1][2]
-
Kinetic Control: Favors the product that is formed fastest. This is often the N3-substituted product, as the N3 position is typically less sterically hindered, and the corresponding N3-anion may form more rapidly. Reactions under kinetic control are usually irreversible and conducted at lower temperatures.
-
Thermodynamic Control: Favors the most stable product. The N1-substituted isomer is frequently the more thermodynamically stable product, especially if there are stabilizing interactions with an adjacent C7 substituent. Thermodynamic control requires the reaction to be reversible or for the anionic intermediate to fully equilibrate to its most stable form before reacting.[7] This is often promoted by using strong bases in non-polar solvents at slightly elevated temperatures.[5][6]
-
Steric Effects: Substituents on the benzene ring create steric environments that can override other factors. A large group at C7 will almost always force substitution to occur at N3.[5]
-
Electronic Effects: Electron-withdrawing or donating groups alter the pKa of the N-H protons and the nucleophilicity of the resulting anions, subtly influencing the N1/N3 preference.
Q2: I need to synthesize the N1-alkylated product exclusively. What is the most reliable protocol?
A2: To achieve high selectivity for the N1 position, you should employ conditions that favor thermodynamic control. The following protocol, adapted from highly selective methods developed for analogous indazole systems, is recommended.[5][6]
-
Detailed Protocol for N1-Alkylation:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzimidazol-2-one (1.0 eq.).
-
Solvent: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in small portions.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 1 hour. This step is crucial for the formation of the thermodynamically favored sodium salt.
-
Alkylation: Cool the mixture back down to 0 °C. Slowly add the alkylating agent (alkyl halide or tosylate, 1.1 eq.), either neat or as a solution in anhydrous THF.
-
Reaction: Let the reaction slowly warm to room temperature and stir overnight, or until reaction completion is confirmed by TLC/LCMS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Q3: My synthesis requires the N3-alkylated isomer. How can I achieve this selectively?
A3: Favoring the N3 isomer involves promoting the kinetic pathway or sterically blocking the N1 position.
-
Strategy 1 (Kinetic Control): Use a weaker base in a polar aprotic solvent. This combination often leads to faster deprotonation and subsequent alkylation at the more accessible N3 site before equilibration can occur. A common choice is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF). The reaction is typically run at room temperature or with gentle heating (e.g., 50-80 °C).
-
Strategy 2 (Steric Hindrance): If your synthetic route allows, start with a benzimidazol-2-one that has a substituent at the C4 position. The steric bulk of this group will naturally direct incoming electrophiles to the distal N3 nitrogen.
-
Strategy 3 (Protecting Groups): In complex syntheses, it may be necessary to first protect the N1 position with a removable protecting group, perform the N3-alkylation, and then deprotect N1. This multi-step approach offers unambiguous control.
Q4: What is the most effective way to functionalize the C4 position of the benzimidazol-2-one ring?
A4: Directing C-H functionalization to the C4 position is challenging. While C7 is accessible via ortho-metalation directed by an N1-pyridyl group, C4 requires a different strategy.
-
The most common and predictable method is not direct C-H activation but a classical synthetic approach:
-
Start with a pre-functionalized precursor: Begin your synthesis with a commercially available or prepared 3-substituted-1,2-diaminobenzene, where the substituent will ultimately be at the C4 position of the benzimidazol-2-one.
-
Ring Formation: React this substituted o-phenylenediamine with urea, phosgene, or a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI) to construct the benzimidazol-2-one ring with the desired C4-substituent already in place.[9]
-
-
Advanced C-H Activation Strategies: For existing benzimidazol-2-one scaffolds, achieving C4-selectivity is a frontier research area. It would likely require the design of a novel directing group attached to N1 or N3 that is long and conformationally restricted enough to reach across the ring to the C4 position, a non-trivial synthetic challenge.
References
- Keating, T. A., & Bartlett, P. A. (1996). Synthesis of Novel Indazole-Containing Peptidomimetics. Journal of Organic Chemistry.
-
Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- Conrow, R. E., et al. (2005). A Practical, Kilogram-Scale Synthesis of an N-1-Substituted Indazole. Organic Process Research & Development.
- García-López, M. T., et al. (1987).
- BenchChem. (2025).
- Li, B., et al. (2025). Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. Organic Letters.
- Kumar, A., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances.
- Ouzidan, M., et al. (2022). Alkylation of 5-nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. Journal de la Société Chimique de Tunisie.
- Wang, X., et al. (2018). Highly Regioselective and Enantioselective N-Alkylation of Isoxazol-5-ones with para-Quinone Methides. Organic & Biomolecular Chemistry.
- Hartwig, J. F., et al. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society.
- Hansen, J. H., & Fjellaksel, R. (2019).
- Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Tao, Y., et al. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules.
- Buchwald, S. L., & Old, D. W. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- Glorius, F., et al. (2014). Iridium(III)
- Reddy, V. P., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
-
Buchwald, S. L., & Ueda, S. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]
- van Esch, J. H., et al. (2018). Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering.
- Ackermann, L. (2016).
- Al-Tel, T. H. (2023).
- Asif, M. (2017). Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy. Chemistry Central Journal.
- Pattarawarapan, M., et al. (2020). Simultaneous Formation and Functionalization of Aryliminophosphoranes Using 1,3-Dihydro-1H-benzimidazol-2-ones as Precursors. The Journal of Organic Chemistry.
- Buchwald, S. L., & Antilla, J. C. (2001). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Sun, C.-M., et al. (2025).
-
Barluenga, J., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters. [Link]
- Buchwald, S. L., & Ueda, S. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Massachusetts Institute of Technology.
- Trofimov, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules.
- Sharma, P., & Kumar, A. (2022).
- de Souza, B. S., et al. (2025). 1,3-Dihydro-1,3-diacetyl-2H-benzimidazol-2-one: A New Versatile and Selective Acetylating Agent. Letters in Organic Chemistry.
- Mary, Y. S., et al. (2025). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Journal of Molecular Structure.
- Kumar, R., et al. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules.
- Sharma, A., & Kumar, V. (2019). Recent developments in selective N-arylation of azoles.
- Georgieva, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.
- Groves, J. T., et al. (2019).
Sources
- 1. Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Overcoming Drug Resistance with Novel Benzimidazol-2-one Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the next generation of benzimidazol-2-one analogues. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your experiments and accelerate your research. The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[1] This guide is structured to address common and advanced challenges encountered when developing these analogues to overcome multidrug resistance (MDR) in cancer and other diseases.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about benzimidazol-2-one analogues and their application in drug resistance research.
Q1: What is the primary mechanism by which benzimidazol-2-one analogues are thought to overcome drug resistance?
A1: While the exact mechanism can vary depending on the specific analogue, a predominant strategy is the inhibition of ATP-binding cassette (ABC) transporters.[2] These transporters, such as P-glycoprotein (P-gp/ABCB1), are often overexpressed in resistant cancer cells and function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their efficacy.[2] Benzimidazol-2-one analogues can act as competitive or non-competitive inhibitors of these pumps, restoring the intracellular concentration of the primary drug. Other reported mechanisms for this class of compounds include the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in cell survival and proliferation, such as glycolysis.[3]
Q2: What are the critical first steps when working with a new benzimidazol-2-one analogue?
A2:
-
Purity and Characterization: First, confirm the purity and structural integrity of your compound using techniques like NMR, LC-MS, and HPLC. Impurities can lead to confounding results.
-
Solubility Assessment: Determine the compound's solubility in common laboratory solvents (e.g., DMSO, ethanol) and, most importantly, in your final aqueous cell culture medium.[4] Poor solubility is a frequent cause of experimental failure.
-
Preliminary Cytotoxicity Screening: Before testing for resistance reversal, establish the intrinsic cytotoxicity of your analogue on both the drug-sensitive (parental) and drug-resistant cell lines. This is crucial to distinguish between direct cytotoxic effects and true resistance modulation.[5] Use a standard cell viability assay like MTS or MTT.
Q3: How do I choose the appropriate cell lines for my experiments?
A3: The ideal model consists of a pair of cell lines: a parental, drug-sensitive line and a derived drug-resistant subline. This allows for a direct comparison of the analogue's effect. For example, the MGC803 (parental) and MGC803/DDP (cisplatin-resistant) gastric cancer cell lines provide a well-characterized model.[6] If a paired line is unavailable, you can use cell lines known for high expression of specific MDR transporters, such as Flp-In-ABCB1-12His cells, alongside a control cell line.[7]
Section 2: Troubleshooting Guide: Common Experimental Hurdles
This section provides in-depth, cause-and-effect troubleshooting for specific problems you may encounter.
Q4: My compound shows poor solubility and precipitates in the cell culture medium. What should I do?
A4: This is a very common issue with hydrophobic small molecules like many benzimidazole derivatives.[4][8]
Causality: Precipitation reduces the effective concentration of your compound, leading to a loss of activity and high variability in results. The transition from a high-concentration DMSO stock to an aqueous medium can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] Run a vehicle control with the same solvent concentration to confirm it has no effect on cell viability.
-
Use a Surfactant or Carrier: For in vitro assays, consider using a non-ionic surfactant like Pluronic F-68 or Cremophor EL at a low, non-toxic concentration to improve solubility. Always test the vehicle with the surfactant alone as a control.
-
Prepare Intermediate Dilutions: Instead of diluting your high-concentration stock directly into the final medium, perform serial dilutions in a medium containing a higher percentage of serum (e.g., 20% FBS), which can help stabilize the compound. Then, make the final dilution in your standard culture medium.
-
Sonication: Briefly sonicating the final working solution can help break up aggregates and improve dispersion.[10] However, be cautious as this can also generate heat, potentially degrading the compound.
| Parameter | Problem | Solution |
| Solvent Concentration | High cell death in vehicle controls | Keep final DMSO concentration <0.5%.[9] |
| Compound Precipitation | Visible particles in media after dilution | Prepare intermediate dilutions in high-serum media; consider using a biocompatible surfactant. |
| Inconsistent Results | High variability between replicate wells | Ensure complete solubilization in stock solution before preparing working dilutions. Vortex thoroughly. |
Q5: My analogue shows no reversal of drug resistance in the resistant cell line. What are the potential causes?
A5: This negative result can be informative if investigated systematically.
Causality: The lack of effect could be due to the compound's properties, the specific resistance mechanism of the cell line, or the experimental design.
Troubleshooting Workflow:
Caption: Mechanism of P-gp inhibition by benzimidazol-2-one analogues.
Section 4: References
-
Güllüoğlu, M.T., et al. (2011). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. Journal of Molecular Structure. Available at: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
MDPI (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. Available at: [Link]
-
Anticancer Research (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
Bitesize Bio (2025). Five Simple Steps For a Successful MTS Assay! Available at: [Link] MTS-assay-steps/
-
MDPI (n.d.). Systematic Reversal of Drug Resistance in Cancer. Available at: [Link]
-
Zafferani, M., & Johnson, B. A. (2016). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA. Available at: [Link]
-
PubMed Central (n.d.). Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. Available at: [Link]
-
PubMed Central (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Available at: [Link]
-
Hall, M. D., et al. (2009). Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1®. Biochemical Pharmacology. Available at: [Link]
-
PubMed Central (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available at: [Link]
-
MDPI (n.d.). Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1). Available at: [Link]
-
Jackson, K. L., & Sirotnak, F. M. (1997). Drug resistance-reversal strategies: comparison of experimental data with model predictions. Annals of the New York Academy of Sciences. Available at: [Link]
-
MDPI (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available at: [Link]
-
protocols.io (2025). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Available at: [Link]
-
Crown Bioscience (2025). How to use in vitro models to study and overcome drug resistance in oncology. Available at: [Link]
-
ACS Omega (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Available at: [Link]
-
ResearchGate (2025). Recent Advancement in Drug Designing as Small Molecules in Targeted Cancer Therapy: Challenges and Future Directions. Available at: [Link]
-
Creative Bioarray (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]
-
WORLD SCIENCE (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available at: [Link]
-
ResearchGate (n.d.). The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed... Available at: [Link]
-
ResearchGate (2023). How to solve the problem from cell viability test? Available at: [Link]
-
Clinical Pharmacology & Therapeutics (n.d.). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Available at: [Link]
-
ResearchGate (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]
-
PubMed Central (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Available at: [Link]
-
PubMed Central (n.d.). Small molecule inhibitors targeting the cancers. Available at: [Link]
-
Oxford Academic (2022). Validation of transcriptome signature reversion for drug repurposing in oncology. Briefings in Bioinformatics. Available at: [Link]
-
Taylor & Francis Online (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Available at: [Link]
-
PLOS (n.d.). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. Available at: [Link]
-
ResearchGate (n.d.). Identification of drug-resistant cell lines. (A and B) MTT assay was... Available at: [Link]
-
Frontiers (n.d.). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. Available at: [Link]
-
YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]
-
Surmodics IVD (n.d.). Non-Specific Binding: What You Need to Know. Available at: [Link]
-
PubMed Central (n.d.). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. Available at: [Link]
-
SciSpace (n.d.). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. Available at: [Link]
-
MDPI (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available at: [Link]
-
BioIVT (n.d.). P-gp (MDR1) Transporter Assay (ABCB1). Available at: [Link]
-
PharmiWeb.com (2024). Challenges in Small Molecule Targeted Drug Development. Available at: [Link]
Sources
- 1. Benzimidazol-2-one|1,3-Dihydro-2H-benzimidazol-2-one [benchchem.com]
- 2. ABC transporters Screening and Profiling Assays - Creative Biogene [creative-biogene.com]
- 3. mdpi.com [mdpi.com]
- 4. Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Benzimidazol-2-one Scaffold: A Critical Validation and Comparative Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for scaffolds that offer both potent biological activity and favorable pharmacological profiles. Among these, the benzimidazol-2-one nucleus has emerged as a "privileged scaffold," a core structure consistently found in compounds with a wide array of therapeutic applications. This guide provides a comprehensive validation of benzimidazol-2-one as a therapeutic scaffold, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Benzimidazol-2-one Scaffold: A Foundation for Diverse Bioactivity
The benzimidazol-2-one core, a fusion of a benzene ring and a cyclic urea, presents a unique combination of structural features that underpin its therapeutic versatility. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a multitude of biological targets.[1][2] This inherent capacity for molecular recognition has been exploited in the development of drugs targeting a spectrum of diseases, from cancer to infectious agents.[2][3]
The physicochemical properties of the benzimidazol-2-one scaffold, such as its moderate lipophilicity, contribute to its favorable drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Quantitative Structure-Activity Relationship (QSAR) studies have further illuminated the importance of descriptors like lipophilicity (logP), dipole moment, and surface area in governing the biological activity of its derivatives.[4][5]
Comparative Analysis: Benzimidazol-2-one vs. Alternative Scaffolds
The true measure of a scaffold's utility lies in its performance relative to other established chemical moieties targeting similar biological pathways. Here, we present a comparative analysis of the benzimidazol-2-one scaffold against two prominent alternatives: quinazolinone and benzothiazole .
Head-to-Head: Anticancer Activity as a Case Study
Cancer therapy represents a major arena where the benzimidazol-2-one scaffold has demonstrated significant promise, particularly in the development of kinase and tubulin inhibitors.
A compelling example of the benzimidazol-2-one scaffold's superiority can be seen in the development of tubulin polymerization inhibitors. In a study comparing a series of compounds with either a benzimidazole or a quinazolinone core, the benzimidazole-containing derivatives consistently exhibited significantly superior anti-tumor activity.[6] This suggests that the spatial conformation of the benzimidazole core allows for a more favorable interaction with the colchicine binding site on tubulin, leading to enhanced affinity and greater efficacy.[6]
| Scaffold Comparison | Target | Cell Line | % Inhibition (at 50 µM) | Reference |
| Benzimidazole (B0) | Tubulin | MCF-7 | 60.28% | [6] |
| Quinazolinone (A5) | Tubulin | MCF-7 | 53.12% | [6] |
| Benzimidazole (B6) | Tubulin | MCF-7 | 88.13% | [6] |
| Quinazolinone (A11) | Tubulin | MCF-7 | 9.14% | [6] |
In the realm of multi-targeted kinase inhibitors, both benzimidazole and benzothiazole scaffolds have been utilized to design potent anticancer agents. A comparative study of urea derivatives incorporating these scaffolds revealed that both can yield highly active compounds, with the specific substitution pattern playing a crucial role in determining the inhibitory profile.
| Compound | Scaffold | Target Kinase | IC50 (µM) | Reference |
| Compound 6b | Benzothiazole | VEGFR-2 | 0.072 | ACS Omega, 2026 |
| Compound 12a | Benzimidazole | VEGFR-2 | 0.052 | ACS Omega, 2026 |
| Compound 17 | Benzimidazole | VEGFR-2 | 0.028 | ACS Omega, 2026 |
| Compound 18 | Benzimidazole | VEGFR-2 | 0.021 | ACS Omega, 2026 |
| Sorafenib | - | VEGFR-2 | 0.090 | ACS Omega, 2026 |
| Compound 6b | Benzothiazole | c-Met | 0.072 | ACS Omega, 2026 |
| Compound 12a | Benzimidazole | c-Met | 0.052 | ACS Omega, 2026 |
| Compound 17 | Benzimidazole | c-Met | 0.028 | ACS Omega, 2026 |
| Compound 18 | Benzimidazole | c-Met | 0.021 | ACS Omega, 2026 |
| Cabozantinib | - | c-Met | 0.007 | ACS Omega, 2026 |
These data highlight that while both scaffolds are effective, benzimidazole derivatives in this particular study demonstrated slightly superior or comparable potency against VEGFR-2 and c-Met, key kinases in angiogenesis and tumor progression.
Physicochemical Property Comparison
| Property | Benzimidazol-2-one | Quinazolinone | Benzothiazole | Rationale for Importance in Drug Design |
| Hydrogen Bonding | Donor (N-H) and Acceptor (C=O) | Acceptor (N, C=O) | Acceptor (N, S) | Crucial for target binding specificity and affinity. |
| Aromaticity/π-stacking | High | High | High | Enables favorable interactions with aromatic residues in target binding sites. |
| Lipophilicity (LogP) | Moderate, tunable with substitution | Moderate to high | Moderate to high | Influences solubility, permeability, and ADME properties.[4][5] |
| Chemical Stability | Generally high | Generally high | Generally high | Essential for drug formulation and in vivo longevity.[7] |
| Synthetic Accessibility | Readily synthesized | Well-established synthesis | Well-established synthesis | Feasibility of generating diverse chemical libraries for screening. |
The presence of both a hydrogen bond donor and acceptor in the benzimidazol-2-one core provides a distinct advantage in forming multiple, specific interactions with target proteins, potentially leading to higher affinity and selectivity.
Experimental Validation: A Step-by-Step Guide
To rigorously validate the therapeutic potential of a benzimidazol-2-one-based compound, a series of well-defined experimental protocols are essential. The following section details the methodologies for key assays, explaining the rationale behind each step.
Workflow for Validating a Novel Benzimidazol-2-one Anticancer Candidate
Caption: A typical workflow for the preclinical validation of a novel benzimidazol-2-one anticancer candidate.
Detailed Experimental Protocols
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazol-2-one compound and the reference drug (e.g., doxorubicin) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality: The 24-hour pre-incubation ensures cells are in a logarithmic growth phase. The 48-72 hour treatment period allows for the compound to exert its cytotoxic or cytostatic effects. The 4-hour MTT incubation is optimal for formazan crystal formation without causing cellular stress.
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[5][8]
Protocol:
-
Kinase Reaction: In a 384-well plate, add the kinase, the benzimidazol-2-one inhibitor at various concentrations, and the substrate in a kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Causality: The two-step process of ATP depletion followed by ADP conversion to ATP minimizes background signal and increases the assay's sensitivity and dynamic range.
Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzimidazol-2-one compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Causality: Fixation with ethanol permeabilizes the cells to allow PI entry. RNase treatment is crucial to prevent PI from binding to double-stranded RNA, which would interfere with accurate DNA content measurement.
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive death and long-term drug efficacy.[10]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with the benzimidazol-2-one compound at various concentrations for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Causality: Seeding a low cell density ensures that the resulting colonies originate from single cells. The long incubation period allows for the assessment of long-term effects on cell proliferation and survival.
Conclusion: The Enduring Promise of the Benzimidazol-2-one Scaffold
The benzimidazol-2-one scaffold stands as a testament to the power of privileged structures in drug discovery. Its inherent ability to engage in specific, high-affinity interactions with a diverse range of biological targets, coupled with its favorable physicochemical properties, has cemented its place in the medicinal chemist's toolbox.[1][11] As demonstrated through comparative analysis, benzimidazol-2-one derivatives often exhibit superior or comparable efficacy to compounds based on alternative scaffolds.
The validation of any new therapeutic candidate, however, hinges on rigorous experimental evaluation. By employing the detailed protocols outlined in this guide, researchers can systematically assess the cytotoxicity, target engagement, and cellular mechanism of action of their novel benzimidazol-2-one compounds. This structured approach, grounded in scientific integrity, will undoubtedly accelerate the translation of promising laboratory findings into clinically impactful therapies. The continued exploration and derivatization of the benzimidazol-2-one scaffold holds immense potential for addressing unmet medical needs across a spectrum of diseases.
References
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. 2022 Feb 17. Available from: [Link]
-
Clonogenic Assay. Bio-protocol. Available from: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available from: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Study of a Series of Benzimidazole Derivatives as Inhibitors of Saccharomyces Cerevisiae. ResearchGate. 2013 Aug. Available from: [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX). ResearchGate. Available from: [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Available from: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). Available from: [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. National Institutes of Health. 2023 Jan 18. Available from: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. Available from: [Link]
-
A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. PubMed. Available from: [Link]
-
QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE. 2025 Jul 8. Available from: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. 2024 Feb 16. Available from: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. 2021 Nov 3. Available from: [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | MDPI [mdpi.com]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolscigroup.us [biolscigroup.us]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Benzimidazol-2-one Enantiomers: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a molecule can profoundly influence its interaction with biological targets, leading to significant differences in efficacy, potency, and safety profiles between enantiomers. This guide provides an in-depth comparison of the biological activity of benzimidazol-2-one enantiomers, a privileged scaffold in medicinal chemistry found in a range of clinically significant drugs.[1][2] We will explore the causal relationship between stereochemistry and biological function, supported by experimental data and detailed methodologies, to empower researchers in their pursuit of more selective and effective therapeutics.
The Significance of Chirality in Benzimidazol-2-one Scaffolds
The benzimidazol-2-one core is a key structural motif present in a variety of pharmacologically active compounds, including antipsychotics, antiemetics, and antihistamines.[1][2] Many of these drugs, such as droperidol and benperidol, are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] While often administered as racemic mixtures, it is crucial to recognize that the constituent enantiomers may not contribute equally to the therapeutic effect and could even be associated with off-target effects or toxicity. The differential interaction of enantiomers with their chiral biological targets, typically proteins like G-protein coupled receptors (GPCRs), necessitates a thorough evaluation of each stereoisomer.
Enantioselective Receptor Binding: A Case Study with a Structural Analogue
Direct comparative binding data for the enantiomers of many benzimidazol-2-one drugs is not always readily available in public literature. However, we can draw valuable insights from closely related structural analogues. Reduced haloperidol, a metabolite of the butyrophenone antipsychotic haloperidol, shares significant structural features with the pharmacophore of drugs like droperidol and benperidol. A study on the enantiomers of reduced haloperidol revealed significant stereoselectivity in their binding to dopamine D2 and sigma S1 and S2 receptors.[5]
As a proxy to illustrate the principle of enantioselectivity in this class of compounds, the following table summarizes the binding affinities (Ki) of the (R)-(+) and (S)-(-) enantiomers of reduced haloperidol.[5]
Table 1: Comparative Binding Affinities (Ki, nM) of Reduced Haloperidol Enantiomers [5]
| Receptor | (R)-(+)-Reduced Haloperidol | (S)-(-)-Reduced Haloperidol |
| Dopamine D2 | ~100-200 | ~100-200 (S)-(-) is ~4x more potent |
| Sigma S1 | 1-2 | 1-2 |
| Sigma S2 | 31 | 8.2 |
Data sourced from a study on reduced haloperidol enantiomers, a close structural analog of many benzimidazol-2-one drugs.[5]
This data clearly demonstrates that while both enantiomers exhibit affinity for the dopamine D2 receptor, the (S)-(-) enantiomer is approximately four times more potent.[5] Furthermore, a notable difference in affinity is observed at the sigma S2 receptor, where the (S)-(-) enantiomer is significantly more potent.[5] This highlights the critical need to separate and individually characterize the enantiomers of any chiral benzimidazol-2-one candidate to identify the eutomer (the more active enantiomer) and the distomer (the less active or potentially harmful enantiomer).
Experimental Workflows for Chiral Separation and Biological Evaluation
A self-validating system for comparing enantiomeric activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for the chiral separation of benzimidazol-2-one derivatives and the subsequent evaluation of their receptor binding affinities.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is most commonly achieved using chiral HPLC.[6] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of compounds, including those with a benzimidazol-2-one core.[2]
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of benzimidazol-2-one enantiomers using HPLC.
Detailed Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IG or Chiralcel® OD-H column, is a suitable starting point.[2]
-
Mobile Phase Preparation: A common mobile phase for normal phase separation consists of a mixture of n-hexane, isopropanol (IPA), and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting ratio would be 80:20 (n-hexane:IPA) with 0.1% DEA.[7]
-
Sample Preparation: Dissolve the racemic benzimidazol-2-one derivative in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.[2]
-
Chromatographic Conditions:
-
Optimization: If baseline separation is not achieved, systematically vary the ratio of n-hexane to IPA and the concentration of the amine modifier.
-
Fraction Collection: Once separation is optimized, perform repeated injections and collect the eluting peaks corresponding to each enantiomer into separate vessels.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
Radioligand Receptor Binding Assays
To determine the binding affinity (Ki) of each enantiomer for its target receptors, competitive radioligand binding assays are performed. This technique measures the ability of the unlabeled test compound (the enantiomer) to displace a radiolabeled ligand of known affinity from the receptor.
Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol for Dopamine D2 Receptor Binding Assay:
-
Receptor Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]Spiperone or another suitable high-affinity D2 receptor antagonist radioligand.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test enantiomer.
-
Equilibrium: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A similar protocol would be followed for the Serotonin 5-HT2A receptor binding assay , using a cell line expressing the human 5-HT2A receptor and a suitable radioligand such as [³H]ketanserin.
Mechanism of Action: G-Protein Coupled Receptor (GPCR) Signaling
Dopamine D2 and serotonin 5-HT2A receptors are both members of the G-protein coupled receptor (GPCR) superfamily.[6] The binding of an antagonist, such as a benzimidazol-2-one enantiomer, blocks the receptor and prevents its activation by the endogenous neurotransmitter (dopamine or serotonin). This inhibition of receptor signaling is the basis of their therapeutic effects.
Simplified GPCR Antagonist Signaling Pathway
Caption: Antagonism of a G-protein coupled receptor by a benzimidazol-2-one enantiomer, blocking downstream signaling.
Conclusion: The Imperative of Enantiomeric Resolution
The evidence, both direct and from closely related structural analogs, underscores the critical importance of resolving and individually evaluating the enantiomers of benzimidazol-2-one drug candidates. The biological activity, including on-target potency and off-target interactions, can differ significantly between stereoisomers. A failure to characterize enantiomers can obscure the true pharmacological profile of a new chemical entity, potentially leading to the development of a suboptimal product with a less favorable therapeutic index. By integrating chiral separation and enantioselective biological assays early in the drug discovery process, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
References
-
Droperidol. PubChem. [Link]
-
Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. [Link]
-
Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat. PMC. [Link]
-
In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. PubMed. [Link]
-
Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv. [Link]
-
Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... ResearchGate. [Link]
-
Benperidol. Wikipedia. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors. PubMed. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Droperidol. Wikipedia. [Link]
-
Experimental and computational investigation of benperidol and droperidol solid solutions in different crystal structures. ResearchGate. [Link]
-
G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. [Link]
-
Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Periodikos. [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
Sources
- 1. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy | bioRxiv [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validating the Mechanism of Action of BZI-821: A Benzimidazol-2-one-based Kinase X Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of BZI-821, a novel drug candidate from the promising benzimidazol-2-one class of compounds. Benzimidazol-2-one derivatives are known to possess a wide range of biological activities, including the inhibition of crucial cellular signaling pathways.[1] This guide will focus on a systematic, evidence-based approach to confirm the direct engagement and inhibitory effect of BZI-821 on its putative target, Kinase X, a critical node in a cancer-related signaling cascade.
We will objectively compare the performance of BZI-821 with a well-characterized, commercially available Kinase X inhibitor, "Compound Y," and a negative control (vehicle). The experimental data presented herein is illustrative and serves to guide researchers in their own investigations.
The Scientific Rationale: A Multi-pronged Approach to Validation
Validating the mechanism of action of a drug candidate requires a multi-faceted approach to build a robust and compelling case.[2] We will employ a series of orthogonal assays to move from confirming direct physical interaction with the target to observing the downstream cellular consequences of this interaction. This layered approach ensures that the observed biological effects are indeed a result of the intended mechanism.
Our validation strategy is built on three pillars:
-
Direct Target Engagement: Does BZI-821 physically bind to Kinase X within a cellular context?
-
Modulation of Downstream Signaling: Does the binding of BZI-821 to Kinase X lead to the expected changes in the downstream signaling pathway?
-
Cellular Phenotypic Response: Do the molecular changes induced by BZI-821 translate into a measurable and relevant cellular outcome?
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of our validation strategy, from initial target engagement to the final phenotypic assessment.
Caption: A stepwise workflow for validating the mechanism of action of BZI-821.
Phase 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[3][4] The principle is based on the ligand-induced stabilization of the target protein, which results in a higher melting temperature.[3][4]
Comparative CETSA Data: BZI-821 vs. Compound Y
| Treatment | Target Protein | Melting Temperature (Tm) | Shift in Tm (ΔTm) vs. Vehicle |
| Vehicle (DMSO) | Kinase X | 52.1°C | - |
| BZI-821 (10 µM) | Kinase X | 58.9°C | +6.8°C |
| Compound Y (10 µM) | Kinase X | 57.5°C | +5.4°C |
| Vehicle (DMSO) | Off-Target Kinase Z | 61.3°C | - |
| BZI-821 (10 µM) | Off-Target Kinase Z | 61.5°C | +0.2°C |
The data clearly indicates that BZI-821 induces a significant thermal stabilization of Kinase X, even greater than the known inhibitor Compound Y. Importantly, BZI-821 shows minimal effect on the thermal stability of an off-target kinase, suggesting selectivity.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cancer cell line expressing high levels of Kinase X to 80-90% confluency.
-
Treat cells with BZI-821 (10 µM), Compound Y (10 µM), or vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling to 4°C.[5]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Kinase X at each temperature point by Western blotting.
-
Phase 2: Assessing Downstream Signaling Pathway Modulation
Confirmation of target engagement must be followed by evidence that this binding event has a functional consequence on the signaling pathway. We will assess the phosphorylation of "Substrate P," a direct downstream target of Kinase X, and the activity of a transcription factor regulated by this pathway.
Visualizing the Kinase X Signaling Pathway
Caption: The hypothetical signaling pathway inhibited by BZI-821.
Comparative Western Blot and Reporter Assay Data
Western Blot Analysis of p-Substrate P
| Treatment | p-Substrate P Level (Normalized to Total Substrate P) | % Inhibition of Phosphorylation |
| Vehicle (DMSO) | 1.00 | 0% |
| BZI-821 (1 µM) | 0.23 | 77% |
| Compound Y (1 µM) | 0.35 | 65% |
Luciferase Reporter Assay for Transcription Factor Activity
| Treatment | Luciferase Activity (Relative Light Units) | % Inhibition of Transcriptional Activity |
| Vehicle (DMSO) | 12,500 | 0% |
| BZI-821 (1 µM) | 2,125 | 83% |
| Compound Y (1 µM) | 3,750 | 70% |
These results demonstrate that BZI-821 is a potent inhibitor of the Kinase X signaling pathway, showing a greater reduction in both substrate phosphorylation and downstream transcriptional activity compared to Compound Y at the same concentration.
Detailed Protocols
Western Blotting for Phosphorylated Substrate P [6][7]
-
Sample Preparation:
-
Treat cells with BZI-821, Compound Y, or vehicle for 4 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Substrate P and total Substrate P overnight at 4°C.[8]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Luciferase Reporter Assay [9]
-
Transfection:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing response elements for the target transcription factor and a Renilla luciferase plasmid (for normalization) 24 hours prior to treatment.[10]
-
-
Treatment and Lysis:
-
Treat transfected cells with BZI-821, Compound Y, or vehicle for 16 hours.
-
Wash cells with PBS and lyse with passive lysis buffer.[11]
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[12]
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Phase 3: Evaluating the Cellular Phenotypic Response
The ultimate validation of a drug's mechanism of action is its ability to elicit the intended biological response in a cellular context. For an anti-cancer agent targeting a pro-survival kinase, we expect to see a reduction in cell viability and an induction of apoptosis.
Comparative Cell Viability and Apoptosis Data
Cell Viability (CellTiter-Glo® Assay) [13][14]
| Treatment | IC50 (Concentration for 50% Inhibition of Viability) |
| BZI-821 | 0.8 µM |
| Compound Y | 1.5 µM |
Apoptosis (Caspase-3/7 Activity Assay) [15][16]
| Treatment (at 1 µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| BZI-821 | 4.2 |
| Compound Y | 3.1 |
BZI-821 demonstrates superior potency in reducing cell viability and inducing apoptosis compared to Compound Y, consistent with its stronger inhibition of the Kinase X signaling pathway.
Detailed Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of BZI-821, Compound Y, or vehicle for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with 1 µM of BZI-821, Compound Y, or vehicle for 24 hours.
-
-
Assay Procedure:
-
Follow the same procedure as the CellTiter-Glo® assay, using the Caspase-Glo® 3/7 reagent.
-
Measure luminescence to determine caspase-3/7 activity.
-
Conclusion
The presented experimental framework provides a robust and logical progression for validating the mechanism of action of the Benzimidazol-2-one-based drug candidate, BZI-821. The comparative data, though illustrative, highlights how BZI-821 demonstrates superior performance to a known inhibitor in direct target engagement, downstream signaling modulation, and induction of a relevant cellular phenotype. This systematic approach, grounded in established scientific principles and methodologies, is essential for building a compelling case for the continued development of novel therapeutic agents.
References
- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). WORLD SCIENCE.
- Western Blotting Protocol. Cell Signaling Technology.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2025). PubMed Central.
- Luciferase Assay System Protocol. Promega Corporation.
- In vitro kinase assay. (2023). Protocols.io.
- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. (n.d.). PubMed Central.
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (n.d.). NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Protocol IncuCyte® Apoptosis Assay. (n.d.). UiB.
- Western blot protocol. (n.d.). Abcam.
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
- Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius.
- Luciferase Assay protocol. (n.d.). Emory University.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024).
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. (n.d.). Promega Corporation.
- Mechanism of actions of benzimidazole. (n.d.). ResearchGate.
- Luciferase reporter assay. (n.d.). Bio-protocol.
- Benzimidazole. Wikipedia.
- Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf.
- In Vitro vs In Vivo Preclinical Studies. (2021). News-Medical.Net.
- Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. (n.d.). Benchchem.
- Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Integrated Network Pharmacology Analysis and Experimental Validation t. (2020). DDDT.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Dual Luciferase Reporter Assay Protocol. (n.d.).
- Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2025).
- In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. (n.d.). PubMed Central.
- Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.
- NucView® 488 and CF®594 Annexin V Dual Apoptosis Assay Kit for Live Cells. (2017).
- Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. (2025). MDPI.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). RJPT.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.
- Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube.
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2025). ResearchGate.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
- Luciferase Reporters. (n.d.). Thermo Fisher Scientific - US.
- In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Biobide Blog.
- Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
- ab139436 Akt Kinase Activity Assay Kit. (2022). Abcam.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- Anthelmintics Benzimidazole derivatives. (2020). YouTube.
- Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne.
Sources
- 1. rsglobal.pl [rsglobal.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Luciferase Assay System Protocol [promega.jp]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. med.emory.edu [med.emory.edu]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 14. promega.com [promega.com]
- 15. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Benzimidazol-2-one Compounds
The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, celebrated for its structural resemblance to natural purines and its ability to engage with a multitude of biological targets.[1][2] This versatility has led to its incorporation into a wide range of therapeutics, particularly as kinase inhibitors.[1][3] However, the very features that confer potent on-target activity also create a significant risk of unintended interactions with other proteins, known as off-target effects. These effects are a primary cause of preclinical and clinical drug attrition, making their early and thorough assessment a cornerstone of successful drug development.[4][5]
This guide provides a comprehensive, field-proven framework for researchers to systematically investigate and mitigate the off-target liabilities of benzimidazol-2-one derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound profiling.
The Rationale: Why a Multi-Pronged Approach is Non-Negotiable
No single assay can fully capture the complex pharmacology of a small molecule. A compound's behavior can differ dramatically between a purified enzyme and the intricate environment of a living cell. Therefore, a tiered, funnel-like approach is essential, starting with broad, predictive methods and progressing to highly specific, biologically relevant assays. This strategy allows for the early identification of potential liabilities, saving invaluable time and resources.
Caption: A tiered strategy for off-target assessment.
TIER 1: In Silico Profiling – The Predictive First Pass
Before committing to expensive and time-consuming wet lab experiments, computational methods provide a critical first look at potential off-target interactions. These approaches leverage our knowledge of protein structures and ligand interactions to predict a compound's promiscuity.
Causality: The rationale here is to use the compound's 2D and 3D structural features to screen it against vast databases of protein binding sites. This is a cost-effective method to generate a tractable list of high-probability off-targets for subsequent experimental validation.
Methodology: Ligand-Based and Structure-Based Screening
-
Ligand-Based Similarity Searching: This method compares the benzimidazol-2-one compound to databases of molecules with known biological activities (e.g., ChEMBL).
-
Protocol: Utilize algorithms like Extended-Connectivity Fingerprints (ECFP6) to calculate the Tanimoto similarity between the query compound and database compounds.[5] High similarity to a known hERG blocker, for instance, would immediately flag a potential cardiotoxicity liability.
-
-
Structure-Based Docking: If the 3D structures of potential off-targets are known, molecular docking can predict the binding energy and pose of the compound in the protein's active site.
-
Protocol: Select a panel of known "anti-targets" (proteins frequently associated with toxicity, such as hERG, CYPs, and various kinases). Perform docking simulations using software like AutoDock or Glide. Analyze the resulting docking scores and poses for energetically favorable interactions.
-
TIER 2: In Vitro Profiling – Quantifying Off-Target Interactions
Following in silico analysis, in vitro biochemical assays provide the first layer of experimental validation. These assays quantify the direct interaction between the compound and a panel of purified proteins.
Kinome Scanning: An Essential Screen for Kinase Inhibitors
Given that the benzimidazol-2-one scaffold is prevalent in kinase inhibitors, assessing selectivity across the human kinome is a mandatory step.[1] KINOMEscan™, a competitive binding assay platform, is an industry-standard method for this purpose.[6][7]
Causality: Kinases share a structurally conserved ATP-binding pocket. A compound designed to bind this pocket in one kinase may inadvertently bind to many others. Kinome-wide screening provides a selectivity score, revealing how specific the compound is for its intended target versus hundreds of other kinases.
Experimental Protocol: Competitive Binding Assay (e.g., KINOMEscan)
-
Assay Principle: An immobilized kinase is incubated with the test compound and a DNA-tagged ligand that is known to bind the kinase's active site.
-
Incubation: If the test compound binds to the kinase, it will prevent the tagged ligand from binding.
-
Quantification: The amount of tagged ligand bound to the kinase is measured (e.g., via qPCR). A lower signal indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as percent inhibition relative to a control. This allows for the rapid identification of all kinases that interact significantly with the compound at a given concentration.
TIER 3: Cellular Assays – Validating Engagement in a Biological Context
A compound that binds a purified protein may not necessarily engage that same target within the complex and crowded environment of a cell. Cellular assays are therefore critical for confirming target engagement and understanding the functional consequences of off-target binding.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Target Engagement
CETSA® is a powerful biophysical technique that directly measures a compound's binding to its target in intact cells or tissues.[8][9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a stabilizing ligand.[8]
Causality: This assay provides definitive proof of target engagement in a physiological setting. A thermal shift confirms that the compound can penetrate the cell membrane, reach its target, and bind with sufficient affinity to cause stabilization. It can also be adapted for proteome-wide analysis to uncover novel off-targets.[11]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with the benzimidazol-2-one compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures for 3 minutes, followed by a cooling step.
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Data Interpretation: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein.
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening: Uncovering Unexpected Functional Effects
Phenotypic screening assesses the overall effect of a compound on cell behavior, such as proliferation, morphology, or the activation of specific signaling pathways.[12] This approach is agnostic to the molecular target and can therefore reveal unexpected functional consequences of off-target binding.
Causality: If a compound elicits a cellular phenotype that cannot be explained by the known function of its primary target, it strongly suggests the involvement of one or more off-targets.
Comparative Profile: Benzimidazol-2-one vs. Alternative Scaffolds
The off-target profile of a benzimidazol-2-one compound should be considered in the context of other common chemical scaffolds used for similar targets.
| Scaffold | Common On-Targets | Common Off-Target Liabilities |
| Benzimidazol-2-one | Kinases (e.g., p38, VEGFR), GPCRs | Broad kinase cross-reactivity, hERG channel, CYP enzymes[13][14] |
| Quinazoline | Kinases (e.g., EGFR, VEGFR) | Broad kinase cross-reactivity, potential for skin toxicity |
| Indole | Various Kinases, Tubulin | CYP enzyme interactions, potential for CNS side effects |
| Pyrrolopyrimidine | Kinases (e.g., JAK, SYK) | Often more selective, but off-targets are still possible |
This table provides a generalized overview. Specific off-target effects are highly dependent on the individual compound's decoration and substitution patterns.
Case Study: Profiling "BZI-42," a Hypothetical p38 Kinase Inhibitor
To illustrate the process, let's consider a hypothetical benzimidazol-2-one compound, BZI-42, developed as a selective inhibitor of p38α MAPK.
Experimental Plan & Results:
| Assay | Target/Parameter | Result | Interpretation & Next Steps |
| Kinome Scan (1 µM screen) | p38α | 99% Inhibition | Excellent on-target activity. |
| JNK2 | 85% Inhibition | Potential off-target. JNK and p38 are related MAPKs; this is not unexpected but needs validation. | |
| CLK1 | 78% Inhibition | Potential off-target. Structurally distinct kinase family; warrants further investigation. | |
| CETSA (in THP-1 cells) | p38α | ΔTm = +6.1°C | Confirms robust target engagement in a relevant immune cell line. |
| JNK2 | ΔTm = +3.5°C | Confirms cellular engagement of this off-target. | |
| CLK1 | ΔTm = +0.2°C | Does not engage CLK1 in cells. The in vitro hit was likely an artifact or the compound has poor cell permeability for this target's compartment. CLK1 is de-prioritized. | |
| hERG Patch Clamp | IC50 | > 30 µM | Low risk of hERG-mediated cardiotoxicity. A good safety profile in this key assay.[14] |
References
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
- Lynch, J. J., et al. (2017). An Innovation and Quality (IQ) consortium survey on the practices and challenges of off-target assessment in pharmaceutical research and development. Regulatory Toxicology and Pharmacology, 89, 114-124. (Note: This is a representative reference for the concept mentioned in the search result.)
- Ralston, A. (2017). Top Reasons for Drug Attrition. FierceBiotech. (Note: This is a representative reference for the concept mentioned in the search result.)
- Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
- Gao, C., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 14(3), 254.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
- Breinig, M., et al. (2015). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(8), 986-995.
-
Guerra, B. (2025). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. ResearchGate. Retrieved from [Link]
- Wang, X., et al. (2015). A comprehensive review on the development of benzimidazole-based medicinal chemistry. Current Medicinal Chemistry, 22(13), 1567-1606.
- Gosens, R., et al. (2005). Early identification of hERG liability in drug discovery programs by automated patch clamp. Assay and Drug Development Technologies, 3(5), 537-545.
- Järvå, M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 375-391.
- Wadhwa, P., et al. (2023). Recent advances of benzimidazole as anticancer agents. Chemical Biology & Drug Design, 102(2), 357-376.
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. m.youtube.com [m.youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. annualreviews.org [annualreviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
